Technical Documentation Center

2-(Pyridin-2-ylamino)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Pyridin-2-ylamino)acetic acid
  • CAS: 52946-88-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-2-ylamino)acetic acid

This document provides a comprehensive technical overview for the synthesis and structural elucidation of 2-(Pyridin-2-ylamino)acetic acid, a key heterocyclic intermediate in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview for the synthesis and structural elucidation of 2-(Pyridin-2-ylamino)acetic acid, a key heterocyclic intermediate in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into synthetic strategy, mechanistic causality, and robust analytical validation.

Strategic Overview: The Importance of 2-(Pyridin-2-ylamino)acetic acid

2-(Pyridin-2-ylamino)acetic acid and its derivatives are foundational building blocks in the synthesis of more complex molecules. The pyridine ring imparts specific electronic and steric properties, while the aminoacetic acid moiety provides a crucial handle for forming amide bonds or acting as a bidentate ligand for metal coordination. The resulting metal complexes have shown potential as therapeutic agents, for instance, exhibiting enhanced antibacterial activity.[1] Furthermore, this scaffold is a valuable synthetic intermediate for a range of pharmaceutical compounds.[2]

This guide moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles that govern the synthesis and the logic behind the chosen characterization methods. The objective is to provide a self-validating framework for producing and confirming the identity and purity of the target compound.

Synthesis Methodology: A Mechanistic Approach

The most reliable and frequently employed route for synthesizing 2-(Pyridin-2-ylamino)acetic acid is through the nucleophilic substitution reaction between 2-aminopyridine and a haloacetic acid or its corresponding ester.

The Core Reaction: Nucleophilic Alkylation

The primary transformation involves the alkylation of the exocyclic amino group of 2-aminopyridine. The nitrogen atom of this amino group acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetic acid (or its ester), displacing the chloride leaving group in a classic SN2 reaction.

Causality Behind Experimental Choices:

  • Reactant Selection: 2-Aminopyridine is a readily available and cost-effective starting material.[3][4] Chloroacetic acid is chosen over bromo- or iodoacetic acid as it offers a good balance of reactivity and stability, along with lower cost. Using the ester, ethyl chloroacetate, is also a common strategy, which requires a subsequent hydrolysis step to yield the desired carboxylic acid.

  • Solvent System: Polar protic solvents like ethanol are often preferred. The polarity of the solvent helps to stabilize the transition state of the SN2 reaction, while its protic nature can facilitate the reaction by solvating the ions formed.[5]

  • Role of Base: The inclusion of a base, such as potassium hydroxide (KOH), serves a dual purpose. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. If starting with an ester, a stoichiometric amount of base is essential for the final saponification (hydrolysis) step to convert the intermediate ester into the target carboxylic acid.

Below is a workflow diagram illustrating the primary synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution (SN2) cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Purification A 2-Aminopyridine C Ethyl 2-(pyridin-2-ylamino)acetate (Intermediate Ester) A->C Nucleophilic Attack B Ethyl Chloroacetate B->C E 2-(Pyridin-2-ylamino)acetic acid (Final Product) C->E Base-mediated Hydrolysis D KOH / H₂O D->E F Acidification & Recrystallization E->F

Caption: Synthetic workflow for 2-(Pyridin-2-ylamino)acetic acid.

Detailed Experimental Protocol

This protocol is a synthesized representation of best practices derived from established literature.[1]

Materials:

  • 2-Aminopyridine

  • Ethyl chloroacetate

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • Step 1: Synthesis of Ethyl 2-(pyridin-2-ylamino)acetate.

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminopyridine (0.1 mol) in 100 mL of absolute ethanol.

    • To this solution, add potassium hydroxide (0.1 mol) and stir until dissolved.

    • Add ethyl chloroacetate (0.1 mol) dropwise to the solution at room temperature. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Hydrolysis to 2-(Pyridin-2-ylamino)acetic acid.

    • After the initial reaction is complete (as indicated by TLC), add a solution of potassium hydroxide (0.15 mol) in 20 mL of water to the flask.

    • Continue to reflux the mixture for an additional 2-3 hours to ensure complete hydrolysis of the ester.

  • Step 3: Work-up and Purification.

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Carefully neutralize the cooled solution by slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 6-7. The target compound will precipitate as it is least soluble near its isoelectric point.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold distilled water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(Pyridin-2-ylamino)acetic acid as a crystalline solid.

    • Dry the final product in a vacuum oven at 50-60 °C.

ParameterValue/ReagentRationale
Starting Material 2-AminopyridineReadily available nucleophile.[4]
Alkylating Agent Ethyl ChloroacetateGood reactivity and cost-effectiveness.
Base Potassium HydroxideNeutralizes HCl byproduct and mediates hydrolysis.
Solvent EthanolPolar protic solvent facilitates SN2 reaction.[5]
Reaction Time 8-11 hours (total)Sufficient time for both alkylation and hydrolysis.
Purification RecrystallizationEffective method for removing unreacted starting materials and salts.

Table 1: Summary of Optimized Synthesis Conditions.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized 2-(Pyridin-2-ylamino)acetic acid must be rigorously confirmed. Each analytical technique provides a unique piece of structural information, and together they form a self-validating confirmation of the final product.

Characterization_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_purity Purity Assessment Synthesis Synthesized Product FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Skeleton) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS TLC TLC (Reaction Monitoring) Synthesis->TLC MP Melting Point (Purity Indicator) Synthesis->MP

Caption: Relationship between synthesis and characterization techniques.

Spectroscopic Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is the first line of analysis to confirm the presence of key functional groups. The spectrum of the product should exhibit characteristic absorption bands that are absent in the starting materials.

  • O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is definitive for the carboxylic acid carbonyl group. The disappearance of the ester carbonyl (~1740 cm⁻¹) from the intermediate confirms complete hydrolysis.

  • C=N and C=C Stretches: Aromatic ring stretches will appear in the 1500-1610 cm⁻¹ region.

  • C-N Stretch: This stretch for the aromatic amine is typically found in the 1260-1330 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Pyridine Protons: Expect a set of signals in the aromatic region (δ 6.5-8.2 ppm), showing characteristic coupling patterns for a 2-substituted pyridine ring.

    • Methylene Protons (-CH₂-): A singlet (or a doublet if coupled to the N-H proton) integrating to 2H, typically appearing around δ 3.9-4.2 ppm.

    • Amine Proton (-NH-): A broad singlet, whose chemical shift is concentration and solvent dependent, often appearing around δ 5.5-7.0 ppm.

    • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbon will appear as a signal in the δ 170-175 ppm region.

    • Pyridine Carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm).

    • Methylene Carbon: A signal for the -CH₂- carbon will be present around δ 45-50 ppm.

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.

  • The molecular formula of 2-(Pyridin-2-ylamino)acetic acid is C₇H₈N₂O₂.

  • The calculated molecular weight is 152.15 g/mol .[7]

  • In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a prominent peak at m/z 153.16 corresponding to the protonated molecule [M+H]⁺.

TechniqueFeatureExpected ObservationSignificance
FT-IR C=O Stretch~1710 cm⁻¹Confirms presence of carboxylic acid.
O-H Stretch2500-3300 cm⁻¹ (broad)Confirms presence of carboxylic acid.
N-H Stretch~3350 cm⁻¹Confirms secondary amine linkage.
¹H NMR -CH₂- Protons~4.0 ppm (s, 2H)Confirms the acetic acid moiety attached to nitrogen.
Pyridine Protons6.5-8.2 ppm (m, 4H)Confirms the integrity of the pyridine ring.
-COOH Proton10-13 ppm (br s, 1H)Confirms the carboxylic acid functional group.
¹³C NMR C=O Carbon~172 ppmConfirms the carboxylic acid carbon.
Mass Spec [M+H]⁺m/z = 153.16Confirms the molecular weight of the target compound.

Table 2: Summary of Key Characterization Data for 2-(Pyridin-2-ylamino)acetic acid.

Conclusion

The synthesis of 2-(Pyridin-2-ylamino)acetic acid via nucleophilic alkylation of 2-aminopyridine is a robust and efficient method. This guide has detailed the mechanistic rationale behind the procedural choices, providing a framework for predictable success. The subsequent characterization cascade, employing FT-IR, ¹H & ¹³C NMR, and mass spectrometry, constitutes a necessary and self-validating system to unequivocally confirm the structure and purity of the final product. Mastery of this synthesis and characterization workflow equips researchers with a valuable molecular scaffold for further exploration in drug discovery and materials science.

References

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2024). Iraqi Academic Scientific Journals. [Link]

  • Thermal and Spectroscopy characterization of Pyridin-2-ylaminomethylene Meldrum´s Acid Derivatives. ResearchGate. [Link]

  • Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid derivatives. Semantic Scholar. [Link]

  • Process for the preparation of 2-chloropyridines.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • 2-Amino-2-(pyridin-2-YL)acetic acid. PubChem. [Link]

  • 2-Pyridineacetic acid. PubChem. [Link]

  • Reaction Conditions of Pyridine with Chloroacetic Acid Esters in Different Solvents. ResearchGate. [Link]

  • 2-((Pyrimidin-2-yl)amino)acetic acid. PubChem. [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Tandem reactions for the synthesis of imidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]

  • 2-Amino Pyridine – High-Purity API Intermediate Exported from India. Shabbir Chemicals. [Link]

  • 2-Aminopyridine. Wikipedia. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

Sources

Exploratory

Technical Guide: Molecular Structure of 2-(Pyridin-2-ylamino)acetic acid

This guide details the molecular architecture, synthesis, and physicochemical behavior of 2-(Pyridin-2-ylamino)acetic acid , a significant bidentate ligand and pharmaceutical scaffold. Executive Summary 2-(Pyridin-2-ylam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular architecture, synthesis, and physicochemical behavior of 2-(Pyridin-2-ylamino)acetic acid , a significant bidentate ligand and pharmaceutical scaffold.

Executive Summary

2-(Pyridin-2-ylamino)acetic acid (also known as


-(2-pyridyl)glycine) is a bifunctional molecule combining a pyridine ring with an amino acid backbone.[1] It serves as a versatile 

-donor ligand in coordination chemistry and a critical intermediate in the synthesis of peptidomimetics. Its structural uniqueness lies in the electronic interplay between the basic pyridine nitrogen, the exocyclic amine, and the acidic carboxyl group, leading to complex tautomeric and zwitterionic behaviors in both solution and solid states.

Chemical Identity & Physicochemical Constants[1][2][3][4][5]

PropertyData
IUPAC Name 2-(Pyridin-2-ylamino)acetic acid
Common Synonyms

-(2-Pyridyl)glycine; 2-Pyridylglycine
CAS Number 52946-88-0
Molecular Formula

Molecular Weight 152.15 g/mol
pKa (Estimated)

(COOH),

(Pyridine

)
Solubility Soluble in water (zwitterionic form), DMSO; sparingly soluble in non-polar solvents.[1][2][3][4]

Structural Analysis: The Core Architecture

Connectivity and Tautomerism

The molecule consists of a glycine moiety (


) attached to the C2 position of a pyridine ring. Unlike simple aliphatic amino acids, the amine nitrogen here is part of an exocyclic 2-aminopyridine system.

The Tautomeric Equilibrium: While 2-aminopyridines can theoretically exist in an amino form (A) or an imino form (B), the amino form is thermodynamically dominant due to the preservation of aromaticity in the pyridine ring. However, the presence of the carboxylic acid tail introduces a third state: the zwitterion (C).

  • Form A (Neutral Amino): Pyridine ring is aromatic; carboxyl group is protonated (

    
    ).
    
  • Form B (Imino): Double bond moves exocyclic (

    
    ); pyridine aromaticity is disrupted. (Rare).
    
  • Form C (Zwitterion): Proton transfer from

    
     to the pyridine nitrogen (
    
    
    
    ). This is the predominant species in aqueous solution at neutral pH and often in the crystalline state.
Intramolecular Interactions

In the neutral form (non-polar solvents), the molecule often adopts a planar conformation stabilized by an intramolecular hydrogen bond between the carboxyl proton and the pyridine nitrogen (


). This "pseudo-ring" formation locks the conformation, enhancing lipophilicity and membrane permeability compared to the open zwitterionic form.
Visualization of Structural Dynamics

The following diagram illustrates the synthesis pathway and the equilibrium between the neutral and zwitterionic forms.

G cluster_0 Reagents cluster_1 Product States R1 2-Aminopyridine (Nucleophile) Neutral Neutral Form (Intramolecular H-bond) R1->Neutral Nucleophilic Subst. (Base/Reflux) R2 Chloroacetic Acid (Electrophile) R2->Neutral Zwitter Zwitterionic Form (Py-H+ ... COO-) Neutral->Zwitter Proton Transfer (Aqueous/Solid State) Pseudo-Ring\nStabilization Pseudo-Ring Stabilization Neutral->Pseudo-Ring\nStabilization High Water\nSolubility High Water Solubility Zwitter->High Water\nSolubility

Caption: Synthesis pathway and the dynamic equilibrium between the neutral, internally hydrogen-bonded form and the zwitterionic species.

Synthesis & Characterization Protocols

Synthetic Route: Nucleophilic Substitution

The most robust method involves the


-alkylation of 2-aminopyridine with chloroacetic acid or ethyl chloroacetate.

Protocol:

  • Reagents: 2-Aminopyridine (1.0 eq), Chloroacetic acid (1.1 eq), Sodium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Water or Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 2-aminopyridine and

      
       in the solvent.
      
    • Add chloroacetic acid dropwise to control exotherm.

    • Reflux the mixture for 4–6 hours.

    • Cool to room temperature. Acidify carefully with dilute HCl to pH ~4–5 (isoelectric point).

  • Purification: The product precipitates as a white solid. Recrystallize from ethanol/water.

Spectroscopic Validation

To validate the structure, ensure the following signatures are present:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (Broad s, 1H, 
      
      
      
      or
      
      
      ).
    • 
       ppm (m, 4H, Pyridine aromatic protons).
      
    • 
       ppm (t, 1H, exocyclic 
      
      
      
      , often broad).
    • 
       ppm (d/s, 2H, 
      
      
      
      methylene group). Note: Coupling to NH may split this into a doublet.
  • IR Spectroscopy:

    • Carboxyl: Strong band at

      
       (C=O stretch) for neutral; shifted to 
      
      
      
      (asymmetric stretch) for zwitterion (
      
      
      ).
    • Amine:

      
       (N-H stretch).
      

Coordination Chemistry & Applications

Ligand Behavior

2-(Pyridin-2-ylamino)acetic acid acts as a bidentate chelating ligand . It coordinates to metal centers (M) through:

  • The Pyridine Nitrogen (

    
    ).[5]
    
  • The Carboxylate Oxygen (

    
    ).
    

The exocyclic amine nitrogen is generally too sterically hindered and less basic (due to resonance with the ring) to coordinate, though it participates in stabilizing the chelate ring size (typically a 5-membered chelate ring).

Metal Complex Formation
  • Copper(II) Complexes: Forms stable square-planar or octahedral complexes, often written as

    
    . These exhibit potential superoxide dismutase (SOD) mimetic activity.
    
  • Structure: The ligand forms a "pincer-like" grasp on the metal, creating a thermodynamically stable 5-membered ring system involving

    
    .
    

Coordination cluster_chelate 5-Membered Chelate Ring Metal Metal Ion (Cu²⁺, Zn²⁺) PyN Pyridine N (Donor 1) PyN->Metal Coordination Backbone Glycine Backbone (-NH-CH2-) PyN->Backbone CarbO Carboxylate O (Donor 2) CarbO->Metal Coordination Backbone->CarbO

Caption: Schematic of the bidentate coordination mode forming a stable 5-membered metallacycle.

References

  • Crystal Structure & Tautomerism

    • Hemamalini, M., & Fun, H. K. (2010). "Zwitterionic form of N-(2-pyridyl)glycine". Acta Crystallographica Section E, 66(10), o2533.

  • Synthesis Protocol

    • Reynisson, J., et al. (2016). "Synthesis and testing of novel 2-aminopyridine derivatives". Arkivoc, (ii), 26-38.

  • Coordination Chemistry

    • Gao, J., et al. (2006). "Synthesis and crystal structure of Copper(II) complexes with N-(2-pyridyl)glycine". Journal of Coordination Chemistry, 59(1), 45-52.

  • PubChem Compound Summary

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 193885, N-(2-Pyridyl)glycine.[1]

Sources

Foundational

An In-depth Technical Guide to 2-(Pyridin-2-ylamino)acetic acid: Synthesis, Characterization, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-(Pyridin-2-ylamino)acetic acid and its hydrochloride salt, a key building block i...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-(Pyridin-2-ylamino)acetic acid and its hydrochloride salt, a key building block in medicinal chemistry.

Introduction

2-(Pyridin-2-ylamino)acetic acid, and its more commonly handled hydrochloride salt (CAS Number: 112656-88-9), is a synthetic heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, which incorporates a pyridine ring linked to an acetic acid moiety via an amino bridge, provides a versatile scaffold for the development of novel therapeutic agents. The presence of multiple coordination sites—the pyridine nitrogen, the amino group, and the carboxylic acid—also makes it a valuable ligand in coordination chemistry. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and key applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

The hydrochloride salt of 2-(Pyridin-2-ylamino)acetic acid is typically a white crystalline solid. The inclusion of the hydrochloride salt enhances its stability and solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications[1].

PropertyValueSource
CAS Number 112656-88-9 (Hydrochloride)[1]
Molecular Formula C₇H₉ClN₂O₂ (Hydrochloride)[1]
Molecular Weight 188.61 g/mol (Hydrochloride)N/A
Appearance White crystalline solid[1]
Solubility Soluble in water[1]

Synthesis and Chemical Reactions

The synthesis of 2-(Pyridin-2-ylamino)acetic acid and its derivatives is of great interest for the generation of compound libraries for drug screening. Several synthetic routes have been explored, with the most common approach involving the nucleophilic substitution of a haloacetic acid derivative with 2-aminopyridine.

Synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride

A widely reported method for the synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride involves the reaction of 2-aminopyridine with a chloroacetylating agent, followed by acid-mediated hydrolysis or direct formation of the hydrochloride salt[1].

Experimental Protocol: Synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride

Materials:

  • 2-aminopyridine

  • Chloroacetyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Hydrochloric acid (aqueous or gaseous)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine in an anhydrous aprotic solvent.

  • Acylation: Cool the solution in an ice bath (0 °C). Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (if necessary): If the intermediate chloroacetamide is isolated, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Hydrochloride Salt Formation: Upon completion of the reaction, treat the reaction mixture with hydrochloric acid to precipitate the 2-(Pyridin-2-ylamino)acetic acid hydrochloride.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with a cold solvent to remove impurities, and dry under vacuum. The product can be further purified by recrystallization.

Preparation of 2-(Pyridin-2-ylamino)acetic acid (Free Base)

The free base can be obtained from the hydrochloride salt by neutralization with a suitable base.

Experimental Protocol: Preparation of the Free Base

Materials:

  • 2-(Pyridin-2-ylamino)acetic acid hydrochloride

  • Aqueous solution of a mild base (e.g., sodium bicarbonate, sodium carbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolution: Dissolve the hydrochloride salt in water.

  • Neutralization: Slowly add an aqueous solution of a mild base with stirring until the pH of the solution is neutral or slightly basic. The free base will precipitate out of the solution.

  • Extraction: Extract the aqueous mixture with an organic solvent in which the free base is soluble.

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the free base.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-(Pyridin-2-ylamino)acetic acid. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of 2-(Pyridin-2-ylamino)acetic acid and for monitoring reaction progress. A reverse-phase method is commonly used.

Illustrative HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine chromophore absorbs, typically around 254 nm.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

  • ¹H NMR: The spectrum will show characteristic signals for the protons on the pyridine ring, the methylene protons of the acetic acid group, and the amine proton. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

  • ¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key vibrational bands to expect include:

  • O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

  • N-H stretch: A sharp to moderately broad band for the secondary amine.

  • C=O stretch: A strong absorption for the carbonyl group of the carboxylic acid.

  • C=C and C=N stretches: Bands associated with the pyridine ring.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_spectroscopy Spectroscopy Synthesis Synthesis of Hydrochloride Purification Recrystallization Synthesis->Purification FreeBase Neutralization to Free Base Purification->FreeBase Purity Purity Assessment (HPLC) Purification->Purity FreeBase->Purity Structure Structural Elucidation Purity->Structure NMR NMR (1H, 13C) Structure->NMR FTIR FTIR Structure->FTIR caption Workflow for Synthesis and Characterization.

Workflow for the synthesis and characterization of 2-(Pyridin-2-ylamino)acetic acid.

Applications in Drug Discovery and Development

The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery, and derivatives of 2-(Pyridin-2-ylamino)acetic acid have shown promise in various therapeutic areas.

Antimicrobial Activity

Studies have indicated that 2-(Pyridin-2-ylamino)acetic acid hydrochloride exhibits antibacterial properties, with reported activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Antifungal activity against pathogens such as Candida albicans has also been observed[1]. The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms.

Enzyme Inhibition

The structural features of 2-(Pyridin-2-ylamino)acetic acid make it a candidate for the design of enzyme inhibitors. Research has suggested its potential as an inhibitor of enzymes like histone deacetylases (HDACs), which are implicated in gene regulation and are a target for cancer therapy[1]. The pyridine nitrogen and the carboxylic acid group can participate in key binding interactions within the active site of these enzymes.

Drug_Discovery_Applications cluster_targets Therapeutic Targets Core 2-(Pyridin-2-ylamino)acetic acid Scaffold Antimicrobial Bacteria (e.g., MRSA) Fungi (e.g., C. albicans) Core->Antimicrobial Disrupts cellular processes Enzyme Enzyme Inhibition (e.g., HDACs, Kinases) Core->Enzyme Binds to active sites Cancer Anticancer Agents Enzyme->Cancer Modulates signaling pathways caption Key applications in drug discovery.

Key applications of the 2-(Pyridin-2-ylamino)acetic acid scaffold in drug discovery.

Role in Coordination Chemistry

The ability of 2-(Pyridin-2-ylamino)acetic acid to act as a chelating ligand has led to its use in the synthesis of various metal complexes. The pyridine nitrogen, the amino nitrogen, and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to the formation of stable complexes with interesting structural and electronic properties. For instance, copper(II) complexes with derivatives of this ligand have been synthesized and characterized, showing potential applications in catalysis and materials science.

Conclusion

2-(Pyridin-2-ylamino)acetic acid is a valuable and versatile building block in modern chemical research. Its straightforward synthesis, coupled with its interesting biological activities and coordination properties, makes it a compound of significant interest for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its key technical aspects, offering a foundation for its further exploration and application in the development of novel molecules with therapeutic and technological potential.

References

  • Iraqi Academic Scientific Journals. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. (2020). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved February 7, 2026, from [Link]

  • Prime Scholars. (2015). Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved February 7, 2026, from [Link]

  • IJSAT. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved February 7, 2026, from [Link]

  • PubMed Central (PMC). (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Properties and Potential Applications of 2-(Pyridin-2-ylamino)acetic acid

Introduction: Unveiling a Scaffold of Interest In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Interest

In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in medicinal chemistry.[1] When coupled with an amino acid moiety, as seen in 2-(Pyridin-2-ylamino)acetic acid, a molecule of significant translational potential emerges. This technical guide offers a comprehensive exploration of the predicted physicochemical and biological properties of 2-(Pyridin-2-ylamino)acetic acid, providing a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development. We will delve into its predicted characteristics, propose robust protocols for its synthesis and analysis, and explore a compelling hypothesis regarding its mechanism of action as a potential Histone Deacetylase (HDAC) inhibitor.

Predicted Physicochemical Properties: A Foundation for Drugability

The journey of a drug candidate from the bench to the bedside is profoundly influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME), and are thus critical for a molecule's overall efficacy and safety profile. For 2-(Pyridin-2-ylamino)acetic acid, we can leverage in silico tools to predict these key characteristics, offering a valuable glimpse into its potential as a therapeutic agent. Computational models, such as those based on quantitative structure-property relationships (QSPR), provide robust estimations that guide experimental design and lead optimization.[2]

PropertyPredicted ValueSignificance in Drug Discovery
pKa Acidic pKa: ~3.5-4.5 Basic pKa: ~6.5-7.5The predicted pKa values suggest that 2-(Pyridin-2-ylamino)acetic acid is a zwitterionic compound at physiological pH. The acidic pKa corresponds to the carboxylic acid group, while the basic pKa is attributed to the pyridine nitrogen. This ionization state is crucial for solubility, membrane permeability, and receptor interactions.[2]
logP ~0.5 - 1.5The predicted octanol-water partition coefficient (logP) indicates a moderate level of lipophilicity. This is a favorable characteristic for many drug candidates, as it suggests a balance between aqueous solubility for formulation and transport in the bloodstream, and lipid solubility for cell membrane permeation.[3]
Aqueous Solubility Moderately SolubleThe presence of both a carboxylic acid and a basic pyridine ring, which can be ionized, is expected to confer moderate aqueous solubility. Good solubility is essential for oral bioavailability and intravenous formulation.[4][5][6][7]
Polar Surface Area (PSA) ~60-70 ŲThe predicted PSA is within the desirable range for good oral bioavailability. PSA is a key descriptor for predicting drug absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2The amino and carboxylic acid groups can act as hydrogen bond donors, facilitating interactions with biological targets.
Hydrogen Bond Acceptors 3The pyridine nitrogen and the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, contributing to target binding affinity.

Experimental Protocols: From Synthesis to Characterization

The successful investigation of any novel compound hinges on the ability to synthesize and characterize it with high fidelity. The following protocols provide a detailed roadmap for the synthesis and analytical confirmation of 2-(Pyridin-2-ylamino)acetic acid.

Synthesis of 2-(Pyridin-2-ylamino)acetic acid

A plausible and efficient synthetic route to 2-(Pyridin-2-ylamino)acetic acid involves the nucleophilic substitution of a haloacetic acid derivative with 2-aminopyridine.[8]

Step-by-step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution to act as a proton scavenger.

  • Addition of Haloacetic Acid Ester: Slowly add ethyl bromoacetate (1.1 eq) to the stirring mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification of Ester Intermediate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ethyl 2-(pyridin-2-ylamino)acetate by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (NaOH, 2.0 eq), and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Acidify the reaction mixture with a dilute acid, such as 1M hydrochloric acid (HCl), to a pH of approximately 4-5. The product, 2-(Pyridin-2-ylamino)acetic acid, will precipitate out of the solution.

  • Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

G cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine Intermediate_Ester Ethyl 2-(pyridin-2-ylamino)acetate 2-Aminopyridine->Intermediate_Ester Nucleophilic Substitution Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Intermediate_Ester K2CO3_DMF K₂CO₃, DMF 80-100 °C Final_Product 2-(Pyridin-2-ylamino)acetic acid Intermediate_Ester->Final_Product Hydrolysis Hydrolysis 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Synthetic scheme for 2-(Pyridin-2-ylamino)acetic acid.

Structural Characterization

Unequivocal structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the acetic acid moiety, and the amine proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern. For instance, the pyridine protons will likely appear in the aromatic region (δ 7.0-8.5 ppm), while the methylene protons will be a singlet around δ 4.0-4.5 ppm. The amine proton will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals with chemical shifts corresponding to the sp² carbons of the pyridine ring, the sp³ carbon of the methylene group, and the carbonyl carbon of the carboxylic acid.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS will be used to determine the accurate mass of the molecule, confirming its elemental composition. The expected [M+H]⁺ or [M-H]⁻ ion should be observed with high mass accuracy.

G Synthesized_Compound Synthesized 2-(Pyridin-2-ylamino)acetic acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR Provides connectivity and chemical environment MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Determines molecular formula Structural_Confirmation Unambiguous Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the structural characterization of the synthesized compound.

Potential Biological Activities and Mechanism of Action: An HDAC Inhibitor Hypothesis

The structural features of 2-(Pyridin-2-ylamino)acetic acid, particularly the presence of a chelating pyridin-amino group and a carboxylic acid, bear a resemblance to known Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones.[9][10] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[9] HDAC inhibitors can reverse this effect, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[9][11]

Proposed Mechanism of Action:

We hypothesize that 2-(Pyridin-2-ylamino)acetic acid acts as an HDAC inhibitor. The pyridine nitrogen and the adjacent amino group could chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for many HDAC inhibitors. The carboxylic acid moiety could further interact with residues in the active site, enhancing binding affinity.

By inhibiting HDACs, 2-(Pyridin-2-ylamino)acetic acid could lead to the hyperacetylation of histones, resulting in a more open chromatin structure. This would allow for the transcription of previously silenced tumor suppressor genes, such as p21, which is a potent inhibitor of cyclin-dependent kinases (CDKs). The upregulation of p21 would lead to cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation. Furthermore, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways.[9]

G cluster_epigenetic Epigenetic Regulation cluster_cellular_outcome Cellular Outcome Molecule 2-(Pyridin-2-ylamino)acetic acid HDAC Histone Deacetylase (HDAC) Molecule->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Acetylated_Histones Hyperacetylated Histones Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Transcription Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Proposed mechanism of action via HDAC inhibition.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted properties and potential applications of 2-(Pyridin-2-ylamino)acetic acid. The in silico predictions of its physicochemical properties suggest a favorable profile for a drug candidate. The outlined synthetic and analytical protocols offer a clear path for its experimental investigation. Most notably, the hypothesis that this molecule acts as an HDAC inhibitor provides a compelling rationale for its further evaluation as a potential anti-cancer agent.

Future research should focus on the experimental validation of the predicted properties, including the determination of its pKa, logP, and solubility. The proposed synthesis should be carried out, and the compound's structure rigorously confirmed. Subsequently, its biological activity should be assessed in relevant in vitro and in vivo models of cancer, with a particular focus on confirming its HDAC inhibitory activity and elucidating the downstream cellular effects. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising molecule.

References

  • Rowan Scientific. (2025, October 16). How to Predict pKa. [Link]

  • Martín-García, A., et al. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 673(1-3), 131-137. [Link]

  • Askar, F. W., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282. [Link]

  • Askar, F. W., et al. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. [Link]

  • Di Giacomo, E., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4153. [Link]

  • Salih, A. M., et al. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. Preprints.org. [Link]

  • PubChem. (n.d.). 2-(2-Aminopyridin-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • West, A. C., & Johnstone, R. W. (2014). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. The Journal of pathology, 232(2), 129–141. [Link]

  • Li, G., & Tian, Y. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. Current medicinal chemistry, 24(27), 3045–3060. [Link]

  • Lusci, A., et al. (2010). Deep architectures and deep learning in chemoinformatics: the prediction of aqueous solubility for drug-like molecules. Journal of chemical information and modeling, 50(5), 844–851. [Link]

  • PubChem. (n.d.). 2-Amino-2-(pyridin-2-YL)acetic acid. National Center for Biotechnology Information. [Link]

  • Liu, T., et al. (2013). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). International journal of molecular sciences, 14(10), 20073–20088. [Link]

  • Zinter, J. J., et al. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. Molecules, 28(18), 6563. [Link]

  • Wang, Y., et al. (2023). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Frontiers in Immunology, 14, 1234567. [Link]

  • ResearchGate. (2010). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. [Link]

  • Perner, R. J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of medicinal chemistry, 59(11), 5341–5356. [Link]

  • Kumar, A., et al. (2023). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal Of Current Pharma Research, 14(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Song, D., et al. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 35(3), 287-298. [Link]

  • ResearchGate. (2019). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 313-327. [Link]

  • Camphausen, K., & Tofilon, P. J. (2007). HDAC Inhibitors in Cancer Care. Clinical cancer research : an official journal of the American Association for Cancer Research, 13(24), 7277–7280. [Link]

  • Yan, A. (2014). Recent Advances on Aqueous Solubility Prediction. Current medicinal chemistry, 21(16), 1835–1844. [Link]

  • Suraweera, A., et al. (2020). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 12(5), 1261. [Link]

  • Li, H., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07123. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. [Link]

  • Sicho, M., et al. (2023). Refined ADME Profiles for ATC Drug Classes. International journal of molecular sciences, 24(2), 1629. [Link]

  • Labroots. (2018, February 28). Using HDAC Inhibitors to Improve Cancer Immunotherapy. YouTube. [Link]

  • Dowling, D. P., et al. (2010). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Biochemistry, 49(24), 4915–4928. [Link]

  • Bower, J. F., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Organic letters, 24(42), 7792–7796. [Link]

  • Wössner, N., et al. (2021). Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives. Cancers, 13(4), 899. [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

  • ResearchGate. (2020). Mechanism of action of HDAC inhibitors. [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of cheminformatics, 12(1), 75. [Link]

  • Desroches, C., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(21), 5192. [Link]

  • Wang, Y., et al. (2022). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. Journal of medicinal chemistry, 65(2), 1298–1317. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Scientific reports, 14(1), 2356. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. [Link]

Sources

Foundational

A Technical Guide to the Solubility of 2-(Pyridin-2-ylamino)acetic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical analysis of the solubility of 2-(Pyridin-2-ylamino)acetic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility of 2-(Pyridin-2-ylamino)acetic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document synthesizes information from structurally similar compounds and fundamental principles of organic chemistry to predict its solubility profile. Furthermore, it outlines detailed, field-proven methodologies for experimentally determining its solubility in various solvents, ensuring a self-validating system for researchers.

Molecular Structure and its Implications for Solubility

To understand the solubility of 2-(Pyridin-2-ylamino)acetic acid, a thorough analysis of its molecular structure is paramount. The molecule incorporates several key functional groups that dictate its interaction with different solvents:

  • A Pyridine Ring: This aromatic, nitrogen-containing heterocycle can act as a hydrogen bond acceptor and introduces a degree of polarity.

  • A Secondary Amine Linkage: The -NH- group can act as both a hydrogen bond donor and acceptor, contributing significantly to its potential for interaction with protic solvents.

  • A Carboxylic Acid Group: The -COOH moiety is a strong hydrogen bond donor and acceptor and can deprotonate to form a carboxylate salt in basic conditions, drastically increasing aqueous solubility.

The interplay of these functional groups suggests a complex solubility profile. The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen and secondary amine) centers indicates that the compound is amphoteric. Its solubility will, therefore, be highly dependent on the pH of the aqueous medium.

Based on the general principle of "like dissolves like," we can anticipate the following:

  • Polar Protic Solvents (e.g., Water, Alcohols): The ability to both donate and accept hydrogen bonds suggests that 2-(Pyridin-2-ylamino)acetic acid will exhibit some solubility in these solvents. Maximum solubility in aqueous systems is expected at pH values where the molecule is fully ionized (either as a cation at low pH or an anion at high pH), with a minimum solubility at its isoelectric point.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can accept hydrogen bonds but do not donate them. The polar nature of the molecule should allow for some solubility in these solvents. For instance, a structurally related compound, 2-pyrimidineacetic acid, is reported to be soluble in DMF at 1 mg/mL.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the functional groups, the solubility in nonpolar solvents is expected to be low.

Predicted Solubility Data

SolventPredicted SolubilityRationale
WaterpH-dependentAmphoteric nature due to carboxylic acid and amine groups.
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolModerately SolublePolarity is lower than methanol.
AcetoneSparingly SolublePolar aprotic solvent.
DichloromethaneSparingly SolubleModerately polar solvent.
Diethyl EtherInsolubleLow polarity.
HexaneInsolubleNonpolar solvent.
Dimethylformamide (DMF)SolubleHighly polar aprotic solvent. A related compound, 2-pyrimidineacetic acid, shows solubility.[2]
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section details a robust, step-by-step protocol for the equilibrium solubility (shake-flask) method, a gold standard in the pharmaceutical industry.

The Shake-Flask Method: A Protocol

This method is based on achieving a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-(Pyridin-2-ylamino)acetic acid B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Centrifuge or filter the sample to obtain a clear supernatant D->E F Dilute an aliquot of the supernatant E->F G Quantify concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation: Add an excess amount of 2-(Pyridin-2-ylamino)acetic acid to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the samples at a high speed.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration of the diluted supernatant, taking into account the dilution factor.

pH-Dependent Aqueous Solubility

Given the amphoteric nature of 2-(Pyridin-2-ylamino)acetic acid, determining its solubility at different pH values is critical for applications in drug development.

G A Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) B Perform the shake-flask method in each buffer A->B C Measure the pH of the final saturated solution B->C D Plot solubility as a function of the final pH C->D

Caption: Protocol for determining pH-dependent aqueous solubility.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of 2-(Pyridin-2-ylamino)acetic acid and should be carefully controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, pure sample of the compound.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The crystalline form of the solid material used for the solubility measurement should be known and controlled.

  • Ionic Strength: In aqueous solutions, the presence of salts can influence solubility.

Conclusion

While specific, publicly available solubility data for 2-(Pyridin-2-ylamino)acetic acid is limited, a detailed analysis of its molecular structure allows for a reasoned prediction of its solubility profile across a range of solvents. Its amphoteric nature, a consequence of possessing both acidic and basic functional groups, is a key determinant of its aqueous solubility, making pH a critical variable. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for the precise and reliable determination of its solubility, a fundamental parameter for any further application. The synthesis of this compound and its derivatives is an active area of research, and the generation of such fundamental physicochemical data is essential for its future development.

References

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Cheméo. Available at: [Link]

  • 2-(2-Aminopyridin-4-yl)acetic acid. PubChem. Available at: [Link]

  • 2-Amino-2-(pyridin-2-YL)acetic acid. PubChem. Available at: [Link]

  • 2-Amino-2-(pyridin-3-yl)acetic acid. PubChem. Available at: [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • Experiment 2 # Solubility. Bellevue College. Available at: [Link]

  • Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available at: [Link]

Sources

Exploratory

Bridging the Gap: A Technical Guide to Integrating Theoretical and Experimental Data for Pyridine-Based Ligands

For researchers, scientists, and drug development professionals, the study of pyridine-based ligands is a cornerstone of modern molecular design. Their prevalence in pharmaceuticals and catalysts underscores the critical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the study of pyridine-based ligands is a cornerstone of modern molecular design. Their prevalence in pharmaceuticals and catalysts underscores the critical need for a robust understanding of their behavior.[1][2] This guide provides an in-depth exploration of the synergistic relationship between theoretical modeling and experimental validation in the characterization of these vital compounds. By moving beyond a mere recitation of protocols, we delve into the causality behind methodological choices, offering a framework for a self-validating system of inquiry that enhances scientific integrity and accelerates discovery.

Section 1: The Theoretical Framework - Predicting the Behavior of Pyridine-Based Ligands

Computational chemistry offers a powerful lens through which to predict and understand the properties of pyridine-based ligands before a single molecule is synthesized. These in silico methods provide invaluable insights into electronic structure, reactivity, and potential biological activity, guiding experimental design and saving significant resources.

Density Functional Theory (DFT) as a Workhorse

Density Functional Theory (DFT) has emerged as a leading method for studying the electronic structure of molecules. By approximating the many-body electronic wavefunction with the electron density, DFT provides a computationally tractable yet highly accurate means of predicting a wide range of molecular properties. For pyridine-based ligands, DFT is instrumental in calculating:

  • Geometric Optimization: Determining the most stable three-dimensional conformation of the ligand and its metal complexes.

  • Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.

  • Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be directly compared with experimental data for structural validation.[3]

  • NMR Chemical Shifts: Simulating Nuclear Magnetic Resonance (NMR) spectra to aid in the interpretation of experimental results.[4]

The choice of functional and basis set is a critical decision in any DFT study. For pyridine-based systems, hybrid functionals such as B3LYP often provide a good balance of accuracy and computational cost. Basis sets like 6-31G* or larger are typically employed to accurately describe the electronic structure.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity.[5] This approach is particularly valuable in drug discovery for predicting the efficacy of novel pyridine-based ligands. The process involves:

  • Data Collection: Gathering a dataset of pyridine-based ligands with known experimental activities (e.g., binding affinity to a target protein).

  • Descriptor Calculation: Computing a variety of molecular descriptors for each ligand, which can include electronic, steric, and hydrophobic properties.

  • Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the activity.

  • Model Validation: Rigorously testing the predictive power of the model using external datasets.

A well-validated QSAR model can then be used to predict the activity of new, untested pyridine-based ligands, prioritizing the most promising candidates for synthesis and experimental testing.[5]

Computational Workflow for Ligand Property Prediction

The following diagram illustrates a typical computational workflow for predicting the properties of a pyridine-based ligand.

G cluster_theoretical Theoretical Prediction Workflow cluster_output Predicted Data A Ligand Structure Input B Conformational Search A->B Initial 3D coordinates C Geometric Optimization (DFT) B->C Lowest energy conformers D Property Calculation (DFT) (HOMO/LUMO, Frequencies, etc.) C->D Optimized geometry F Activity Prediction E QSAR Model Development D->E Calculated descriptors G Predicted Spectra (IR, NMR) D->G I Electronic Properties D->I E->F Validated QSAR model H Predicted Biological Activity F->H

Caption: A generalized workflow for the computational prediction of pyridine-based ligand properties.

Section 2: The Experimental Ground Truth - Characterizing Pyridine-Based Ligands

Experimental characterization provides the essential "ground truth" to validate and refine theoretical models. A multi-faceted experimental approach is crucial for a comprehensive understanding of the structure, purity, and behavior of synthesized pyridine-based ligands.

Synthesis and Purification

The synthesis of pyridine-based ligands often involves well-established organic chemistry reactions. For instance, amide coupling reactions of isonicotinic acid with diaminoalkanes can be used to form bridging ligands.[6] A general synthetic protocol is outlined below:

Experimental Protocol: Amide Coupling for Bis-Pyridine Ligand Synthesis

  • Dissolution: Dissolve 1.0 mmol of the starting 3-aminopyridin-2(1H)-one and 2.0 mmol of triethylamine in 10 mL of dichloromethane.[7]

  • Addition: While stirring and cooling the mixture, add 0.5 mmol of pyridine-2,6-dicarboxylic acid dichloride dissolved in 3 mL of dichloromethane dropwise.[7]

  • Reaction: Stir the reaction mixture at room temperature for 20-25 hours.[7]

  • Workup: After the reaction is complete, wash the mixture with distilled water and extract the product with dichloromethane.[7]

  • Drying and Concentration: Dry the combined organic layers over sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.[7]

  • Purification: Recrystallize the crude product from a suitable solvent mixture, such as hexane-isopropanol, to obtain the pure ligand.[7]

The purity of the synthesized ligand is paramount and should be confirmed using techniques like Thin Layer Chromatography (TLC), melting point analysis, and elemental analysis.[7]

Spectroscopic Characterization

A suite of spectroscopic techniques is employed to elucidate the structure and electronic properties of pyridine-based ligands and their metal complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the ligand in solution.[7][8][9] The chemical shifts of the pyridine protons can be particularly informative about the electronic environment and coordination to a metal center.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups within the ligand. For example, the C=O stretching frequency in amide-containing ligands can provide information about coordination.[11]

  • UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule.[7] The absorption spectra can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations to understand the nature of the electronic excitations (e.g., ligand-to-metal charge transfer).[8][12]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare solutions of the pyridine-based ligand in a suitable solvent (e.g., chloroform, dichloromethane, or acetonitrile) at a concentration of approximately 1 x 10⁻⁵ M to 2 x 10⁻⁵ M.[7]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[7]

  • Measurement: Record the absorption spectrum over a range of 200-600 nm using a 1 cm path length quartz cuvette.[7]

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε).

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and intermolecular interactions.[8][9] This data is the gold standard for validating computationally optimized geometries.

Experimental Workflow for Ligand Characterization

The following diagram illustrates a typical experimental workflow for the characterization of a newly synthesized pyridine-based ligand.

G cluster_experimental Experimental Characterization Workflow cluster_output Experimental Data A Synthesis of Pyridine-Based Ligand B Purification (e.g., Recrystallization, Chromatography) A->B C Purity Assessment (TLC, MP, EA) B->C E Single Crystal Growth B->E D Spectroscopic Analysis (NMR, IR, UV-Vis) C->D G Verified Structure & Purity C->G H Spectroscopic Fingerprints D->H F X-ray Crystallography E->F I Solid-State Molecular Structure F->I

Caption: A streamlined workflow for the experimental synthesis and characterization of pyridine-based ligands.

Section 3: The Synergy - Integrating Theoretical and Experimental Data

The true power of a combined approach lies in the iterative process of comparing theoretical predictions with experimental results. This synergy allows for a deeper understanding of the system and the refinement of both computational models and experimental hypotheses.[13][14][15][16]

Correlating Spectroscopic Data

A direct comparison of predicted and experimental spectra is a primary method of integration. For example, overlaying a DFT-calculated IR spectrum with an experimental one can confirm the vibrational modes and thus the structure of the molecule. Similarly, comparing TD-DFT predicted electronic transitions with the experimental UV-Vis spectrum can validate the understanding of the molecule's electronic structure.[8]

Validating Structural Models

The experimentally determined X-ray crystal structure serves as the ultimate benchmark for the computationally optimized geometry. Close agreement between the two provides confidence in the theoretical model, which can then be used to explore properties that are difficult or impossible to measure experimentally. Discrepancies, on the other hand, may indicate that the computational model needs to be refined, for instance, by including solvent effects or considering different electronic states.

A Self-Validating System

The integration of theoretical and experimental data creates a self-validating loop. Experimental results guide the development and refinement of computational models, while theoretical predictions suggest new experiments and help in the interpretation of complex data. This iterative process is crucial for building a robust and comprehensive understanding of the behavior of pyridine-based ligands.

The diagram below illustrates the iterative and synergistic relationship between theoretical and experimental approaches.

G cluster_cycle Integrated Research Cycle A Theoretical Prediction (DFT, QSAR) B Experimental Design & Synthesis A->B Guide synthesis of promising ligands C Experimental Characterization (Spectroscopy, X-ray) B->C Provide material for analysis D Data Comparison & Analysis C->D Generate experimental data E Model Refinement & New Hypotheses D->E Identify agreements & discrepancies E->A Improve theoretical models E->B Suggest new experiments

Sources

Protocols & Analytical Methods

Method

Synthesis of metal complexes using 2-(Pyridin-2-ylamino)acetic acid

Application Note: High-Purity Synthesis of Metal Complexes using 2-(Pyridin-2-ylamino)acetic Acid Executive Summary This guide details the synthesis, purification, and characterization of transition metal complexes deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Metal Complexes using 2-(Pyridin-2-ylamino)acetic Acid

Executive Summary

This guide details the synthesis, purification, and characterization of transition metal complexes derived from 2-(pyridin-2-ylamino)acetic acid (also known as


-(2-pyridyl)glycine or Hpg). This ligand is a structural hybrid of pyridine and glycine, offering a versatile N,O-donor set that mimics biological peptide binding while providing the stability of an aromatic heterocycle.

These protocols are designed for researchers in drug discovery (metallodrugs) and catalysis . We focus on the Copper(II) system as a primary model due to its relevance in anticancer research (DNA cleavage) and oxidation catalysis, but the methodologies are adaptable to Zn(II), Ni(II), and Co(II).

Ligand Chemistry & Coordination Logic

Before synthesis, understanding the ligand's behavior is critical for experimental success.

  • Structure: The ligand contains a pyridine nitrogen (

    
    ), a secondary amine (
    
    
    
    ), and a carboxylic acid (
    
    
    ).[1]
  • Coordination Mode: It typically acts as a monoanionic bidentate ligand (

    
    ) , coordinating through the pyridine nitrogen and the carboxylate oxygen to form a stable 5-membered chelate ring.
    
  • pKa Sensitivity: The carboxylic acid proton must be removed (typically pH > 4-5) to ensure coordination. However, the pH must not be so high as to precipitate metal hydroxides.

Visualizing the Coordination Pathway

The following diagram illustrates the critical decision points in the synthesis workflow to ensure the correct coordination mode.

SynthesisLogic Start Start: Metal Salt + Ligand (Hpg) pH_Check Check pH (Target: 5.0 - 7.0) Start->pH_Check Coordination Chelation Process (Reflux) pH_Check->Coordination pH Optimal Hydroxide Impurity Risk: Metal Hydroxide pH_Check->Hydroxide pH > 8 NoReaction Risk: Free Ligand Remains pH_Check->NoReaction pH < 3 ColorChange Observation: Color Shift? Coordination->ColorChange Precipitation Precipitation (Cooling/Concentration) ColorChange->Precipitation Yes (e.g., Blue -> Dark Blue) ColorChange->NoReaction No Change Product Final Complex [M(pg)2] Precipitation->Product

Figure 1: Logical workflow for the synthesis of N-(2-pyridyl)glycine metal complexes, highlighting critical pH control points.

Experimental Protocols

Protocol A: Ligand Preparation (If not commercially sourced)

Target: 2-(Pyridin-2-ylamino)acetic acid (Hpg)

While Hpg is commercially available, in-house synthesis ensures freshness and purity, which is vital for crystallization.

  • Reactants: Mix 2-aminopyridine (10 mmol) and chloroacetic acid (10 mmol) in water (20 mL).

  • Base Addition: Slowly add NaHCO₃ (20 mmol) to neutralize the HCl generated.

  • Reflux: Heat to reflux (100°C) for 4–6 hours.

  • Acidification: Cool to room temperature (RT) and adjust pH to ~3.5–4.0 using dilute HCl. The zwitterionic ligand will precipitate.

  • Purification: Filter the white solid, wash with cold water and ethanol, and dry. Recrystallize from hot water if necessary.

    • Validation: Melting point should be ~198–200°C.

Protocol B: Synthesis of Bis[2-(pyridin-2-ylamino)acetato]copper(II)

Target: [Cu(pg)₂] Application: DNA binding studies, cytotoxicity screening.

Reagents:

  • Ligand (Hpg): 2.0 mmol (304 mg)

  • Copper(II) Acetate Monohydrate: 1.0 mmol (200 mg)

  • Solvent: Methanol (20 mL) + Water (5 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ligand (Hpg) in the MeOH/Water mixture. Warm slightly (40°C) to ensure complete dissolution.

  • Metal Addition: Add the Cu(OAc)₂·H₂O solid slowly to the stirring ligand solution.

    • Expert Insight: We use acetate salt because the acetate acts as a built-in base, accepting the proton from the carboxylic acid of the ligand to form acetic acid, naturally buffering the reaction to the optimal pH for chelation.

  • Reaction: Reflux the mixture for 2 hours.

    • Self-Validating Sign: The solution should turn from the turquoise of copper acetate to a deep, intense blue-violet.

  • Crystallization: Filter the hot solution to remove any unreacted particles. Allow the filtrate to stand at RT for 24 hours. If no crystals form, reduce volume by 50% on a rotary evaporator and refrigerate.

  • Isolation: Filter the blue crystals/precipitate.

  • Washing: Wash with cold methanol (2 x 5 mL) to remove free acetic acid and unreacted ligand. Wash with diethyl ether (2 x 5 mL) to dry.

Protocol C: Synthesis of Ternary "Drug-Like" Complex

Target: [Cu(pg)(phen)]Cl (Mixed Ligand Complex) Application: Enhanced DNA intercalation via the phenanthroline moiety.

  • Stoichiometry: 1:1:1 ratio (Cu : Hpg : 1,10-phenanthroline).

  • Step 1: Dissolve CuCl₂·2H₂O (1 mmol) in Ethanol (10 mL).

  • Step 2: Add 1,10-phenanthroline (1 mmol) dissolved in Ethanol (5 mL). Stir for 10 mins (Solution turns green).

  • Step 3: Add Hpg (1 mmol) previously neutralized with 1 eq of NaOH in water (5 mL).

  • Reaction: Reflux for 3 hours. The solution will likely shift to a dark blue/green.

  • Isolation: Cool to precipitate the cationic complex.

Characterization & Validation Standards

To ensure the integrity of your synthesis, compare your data against these standard values.

Table 1: Key Characterization Metrics for [Cu(pg)₂]

TechniqueParameterExpected ObservationMechanistic Explanation
IR Spectroscopy ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1630–1650 cm⁻¹Shifted from ~1700 cm⁻¹ (free acid) indicating deprotonation and coordination.
IR Spectroscopy

1380–1400 cm⁻¹The separation (

) indicates monodentate vs. bridging mode.
UV-Vis

(d-d)
600–650 nmCharacteristic broad band for Cu(II) in a distorted octahedral/square planar field.
Conductivity

(DMSO)
< 20

Non-electrolyte. Confirms the neutral [Cu(pg)₂] formula (charge balance).
ESR (EPR) g-values$g{

Application Notes for Drug Development

When utilizing these complexes for biological assays (e.g., MTT assays, DNA binding):

  • Solubility Management:

    • Neutral complexes like [Cu(pg)₂] have limited water solubility.

    • Protocol: Dissolve initially in DMSO (make a 10 mM stock), then dilute into the culture medium. Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

  • Stability Check:

    • Monitor the UV-Vis spectrum of the complex in the buffer solution over 24 hours. A decrease in the d-d band intensity or a shift in

      
       suggests hydrolytic instability or ligand exchange.
      
  • Control Experiments:

    • Always run the free ligand (Hpg) and the metal salt (e.g., CuCl₂) alongside the complex to prove that the observed biological activity is due to the complex and not just the free metal ions.

References

  • Synthesis and Characterization of N–Zn, N–Cu complexes: Title: The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine and ethylenediamine ligands and application.[2] Source: Indian Academy of Sciences. URL:[Link]

  • Crystal Structure and Catalytic Activity: Title: Synthesis, Crystal Structure and Catalytic Activity of a Cu(II) Complex with N-Nicotinoylglycine. Source: ProQuest / Asian Journal of Chemistry. URL:[Link][1][3][4][5]

  • Antibacterial Activity of Pyridyl-Acetic Acid Complexes: Title: Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid... and Their Coordination with Copper. Source: ResearchGate. URL:[Link]

  • General Ligand Synthesis (Meldrum's Acid Route): Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution. Source: PubMed Central (NIH). URL:[Link]

  • Biological Applications of Metal Complexes: Title: Metal Complexes for Therapeutic Applications.[6] Source: PubMed Central (NIH). URL:[Link]

Sources

Application

Applications of 2-(Pyridin-2-ylamino)acetic acid in medicinal chemistry

Application Note: 2-(Pyridin-2-ylamino)acetic Acid in Medicinal Chemistry Part 1: Introduction & Chemical Significance Compound Identity: IUPAC Name: -(Pyridin-2-yl)glycine[1] Synonyms: 2-(2-Pyridylamino)acetic acid; -2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Pyridin-2-ylamino)acetic Acid in Medicinal Chemistry

Part 1: Introduction & Chemical Significance

Compound Identity:

  • IUPAC Name:

    
    -(Pyridin-2-yl)glycine[1]
    
  • Synonyms: 2-(2-Pyridylamino)acetic acid;

    
    -2-Pyridylglycine[1]
    
  • Structure: A pyridine ring substituted at the C2 position with a glycine moiety (

    
    ).[1]
    

Medicinal Chemistry Profile: 2-(Pyridin-2-ylamino)acetic acid represents a versatile "privileged structure" intermediate.[1] Its significance stems from three core chemical behaviors:[1]

  • Bidentate Chelation: The pyridine nitrogen and the carboxylate oxygen (or the amine nitrogen) form a stable 5-membered chelate ring with transition metals (Cu, Zn, Pt), making it essential for metallodrug design.

  • Bicyclic Precursor: It serves as a direct pre-cyclization scaffold for imidazo[1,2-a]pyridines , a class of heterocycles found in blockbuster drugs like Zolpidem (Ambien) and Alpidem.

  • Peptidomimetic Scaffold: As an

    
    -aryl glycine, it introduces conformational constraints and proteolytic resistance when incorporated into peptide backbones (peptoids).[1]
    

Part 2: Core Application – Synthesis of Imidazo[1,2-a]pyridine Scaffolds

The most critical application of 2-(pyridin-2-ylamino)acetic acid is its role as a precursor for imidazo[1,2-a]pyridin-2-one and related bioactive heterocycles.[1] This scaffold is pharmacologically active in GABA-A receptor modulation (anxiolytics), kinase inhibition (anticancer), and anti-infective therapies.

Mechanism of Action (Chemical):

The synthesis relies on the ambident nucleophilicity of the 2-aminopyridine moiety. The endocyclic nitrogen (N1) is the most nucleophilic site, allowing for cyclization with the pendant acetic acid group (or its esters) under dehydrating conditions to form the fused bicyclic system.

Experimental Protocol: Cyclodehydration to Imidazo[1,2-a]pyridin-2-one

Objective: Synthesis of the bicyclic lactam core from 2-aminopyridine and chloroacetic acid.

Reagents:

  • 2-Aminopyridine (1.0 eq)[1]

  • Chloroacetic acid (1.2 eq) or Ethyl chloroacetate

  • Base: Sodium bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )[1]
  • Solvent: Ethanol (EtOH) or Water (Green Chemistry route)[1]

  • Cyclizing Agent: Phosphorus oxychloride (

    
    ) or Thionyl chloride (
    
    
    
    ) (if acid is used directly)[1]

Step-by-Step Methodology:

  • N-Alkylation (Formation of the Glycine Derivative):

    • Dissolve 2-aminopyridine (9.4 g, 100 mmol) in 50 mL of water.

    • Slowly add chloroacetic acid (11.3 g, 120 mmol) neutralized with

      
       to pH 7–8.
      
    • Reflux the mixture at 90°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1]

    • Workup: Cool to room temperature. Acidify to pH 3–4 with dilute HCl. The product, 2-(pyridin-2-ylamino)acetic acid, precipitates as a white/off-white solid.[1]

    • Purification: Recrystallize from ethanol/water.[1] Yield: ~75–85%.[1]

  • Cyclization (Ring Closure):

    • Suspend the dried glycine derivative (1.5 g, 10 mmol) in 20 mL of anhydrous toluene or DCM.

    • Add cyclizing agent (e.g.,

      
      , 1.2 eq) dropwise at 0°C.
      
    • Heat to reflux (80–110°C) for 2 hours. The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the pyridine ring nitrogen (N1).

    • Workup: Quench with ice water. Neutralize with saturated

      
      .[1] Extract with ethyl acetate.[1][2]
      
    • Result: Formation of imidazo[1,2-a]pyridin-2-one (or its tautomer/derivative depending on substitution).[1]

Data Summary Table:

ParameterCondition A (Aqueous)Condition B (Organic)
Solvent Water (

)
Dichloromethane (DCM)
Base


Temp/Time 90°C / 6 hReflux / 4 h
Yield (Step 1) 82%65%
Green Metric High (No organic solvent)Low (Halogenated waste)
Visualization: Reaction Pathway

ReactionPathway Start 2-Aminopyridine Inter Intermediate: 2-(Pyridin-2-ylamino)acetic acid (N-(2-Pyridyl)glycine) Start->Inter Nucleophilic Subst. (Water, Reflux, 6h) Reagent Chloroacetic Acid (Cl-CH2-COOH) Reagent->Inter Cyclic Product: Imidazo[1,2-a]pyridin-2-one Inter->Cyclic Cyclodehydration (POCl3 or SOCl2)

Caption: Synthetic pathway for the conversion of 2-aminopyridine to the imidazo[1,2-a]pyridine scaffold via the glycine intermediate.

Part 3: Application in Peptidomimetics & Drug Design

Context: Peptide-based drugs often suffer from poor bioavailability and rapid enzymatic degradation.[1] Replacing natural amino acids with


-aryl glycines  (like 2-(pyridin-2-ylamino)acetic acid) creates "peptoids" or modified peptides that resist proteolysis while maintaining biological affinity.[1]

Structural Analog Note: This moiety is a structural homolog of the


-alanine linker found in the anticoagulant Dabigatran etexilate .[1] While Dabigatran uses a 3-(pyridin-2-ylamino)propanoate linker, the glycine analog is used in structure-activity relationship (SAR) studies to optimize chain length and conformational flexibility.[1]

Protocol: Solid-Phase Submonomer Synthesis (Peptoid Route)

  • Resin Loading: Use Rink Amide resin.[1] De-protect Fmoc group.

  • Acylation: React resin-bound amine with bromoacetic acid and DIC (Diisopropylcarbodiimide).

  • Displacement: Add 2-aminopyridine (excess) in DMSO/DMF. The 2-aminopyridine acts as the nucleophile, displacing the bromide to install the

    
    -(2-pyridyl)glycine unit on the solid support.[1]
    
    • Note: This step is difficult due to the low nucleophilicity of the exocyclic amine. Microwave irradiation (75°C, 30 min) is recommended to drive the reaction.

Part 4: Metallodrug Applications

The


-(2-pyridyl)glycine motif is a potent N,O-donor ligand .[1]
  • Antitumor Activity: Copper(II) and Platinum(II) complexes of this ligand have shown cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by inducing oxidative stress and DNA intercalation.

  • Mechanism: The planar pyridine ring facilitates intercalation between DNA base pairs, while the metal center catalyzes the production of Reactive Oxygen Species (ROS).

Visualization: Pharmacophore & Chelation Mode

Chelation Ligand 2-(Pyridin-2-ylamino)acetic acid Complex Square Planar/Octahedral Bioactive Complex Ligand->Complex Bidentate Binding (N, O donor) Metal Metal Ion (Cu2+, Zn2+, Pt2+) Metal->Complex Coordination Effect Biological Effect: DNA Intercalation & ROS Generation Complex->Effect In Vitro Activity

Caption: Mode of action for metallodrugs derived from the N-(2-pyridyl)glycine scaffold.[1]

References

  • Imidazo[1,2-a]pyridine Synthesis

    • Title: Synthesis of imidazo[1,2-a]pyridines: a decade upd
    • Source: RSC Advances / ChemComm.[1]

    • URL:[Link]

  • Peptoid/Glycine Derivative Synthesis

    • Title: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.[1][3]

    • Source: ACS Omega.[1]

    • URL:[Link][1]

  • Dabigatran Structural Context

    • Title: Process for the Synthesis of Dabigatran and Its Intermedi
    • Source: Google Patents (US20150246900A1).[1]

    • URL
  • Chemical Properties & Safety

    • Title: 2-(2-Aminopyridin-4-yl)acetic acid (Isomer/Analog Data).[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

Sources

Method

Application Notes and Protocols for the Evaluation of 2-(Pyridin-2-ylamino)acetic acid in Enzyme Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the investigation of 2-(Pyridin-2-ylamino)ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of 2-(Pyridin-2-ylamino)acetic acid and its derivatives as potential enzyme inhibitors. Recognizing the burgeoning interest in pyridine-based scaffolds in medicinal chemistry, this document outlines the synthesis, purification, and subsequent evaluation of these compounds against key enzymatic targets.[1][2][3] We present detailed, field-proven protocols for assessing the inhibitory activity against α-amylase and carboxypeptidase A, two enzymes of significant therapeutic interest. Furthermore, this guide delves into the elucidation of the mechanism of inhibition, providing a pathway for researchers to characterize the mode of action of novel inhibitor candidates. The methodologies described herein are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data essential for advancing drug discovery programs.

Introduction: The Promise of Pyridine Scaffolds in Enzyme Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in a variety of non-covalent interactions have made it a versatile building block in the design of enzyme inhibitors. Derivatives of 2-aminopyridine, in particular, have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2]

The acetic acid moiety, when appended to the 2-aminopyridine core to form 2-(Pyridin-2-ylamino)acetic acid, introduces a carboxylic acid group that can act as a key pharmacophore, potentially interacting with active site residues of target enzymes through hydrogen bonding or ionic interactions. This structural motif has shown promise in the development of inhibitors for a range of enzymes, including α-amylase and carboxypeptidase A.

α-Amylase, a key enzyme in carbohydrate metabolism, is a therapeutic target for the management of type 2 diabetes.[4] By inhibiting this enzyme, the rate of glucose release from complex carbohydrates can be slowed, leading to better glycemic control.[4] Carboxypeptidase A, a zinc-containing metalloprotease, plays a role in various physiological processes, and its inhibition has been explored for a range of therapeutic applications.

This guide provides the necessary protocols to synthesize 2-(Pyridin-2-ylamino)acetic acid and to subsequently evaluate its potential as an inhibitor of these two important enzymes.

Synthesis and Characterization of 2-(Pyridin-2-ylamino)acetic acid

A straightforward and efficient synthesis of 2-(Pyridin-2-ylamino)acetic acid can be achieved through the nucleophilic substitution of a haloacetic acid with 2-aminopyridine. The following protocol is adapted from established methods for the synthesis of similar N-substituted amino acids.

Synthesis Protocol

Materials:

  • 2-aminopyridine

  • Chloroacetic acid

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-aminopyridine (1 equivalent) and sodium carbonate (2 equivalents) in a mixture of distilled water and ethanol (1:1 v/v).

  • To this stirring solution, add a solution of chloroacetic acid (1.1 equivalents) in water dropwise over 30 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold diethyl ether to remove any unreacted starting material.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(Pyridin-2-ylamino)acetic acid.

  • Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Evaluation of Enzyme Inhibitory Activity

The following sections provide detailed protocols for assessing the inhibitory potential of 2-(Pyridin-2-ylamino)acetic acid against α-amylase and carboxypeptidase A.

α-Amylase Inhibition Assay

This protocol utilizes the 3,5-dinitrosalicylic acid (DNSA) method to quantify the amount of reducing sugars produced from the enzymatic hydrolysis of starch.

Principle: α-Amylase hydrolyzes starch into smaller oligosaccharides and glucose, which are reducing sugars. In an alkaline solution and upon heating, DNSA is reduced by these sugars to 3-amino-5-nitrosalicylic acid, a colored product that can be quantified spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the amount of reducing sugar formed and thus to the enzyme activity. A decrease in color intensity in the presence of an inhibitor indicates enzyme inhibition.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl)

  • 2-(Pyridin-2-ylamino)acetic acid (test compound)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Water bath (100°C)

Procedure:

  • Preparation of Reagents:

    • α-Amylase solution: Prepare a stock solution of α-amylase in sodium phosphate buffer. The final concentration should be optimized to give a linear response over the incubation time.

    • Starch solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of sodium phosphate buffer by gentle heating and stirring.

    • DNSA reagent: Dissolve 1 g of DNSA in 20 mL of 2 M NaOH and 50 mL of distilled water. Add 30 g of sodium potassium tartrate tetrahydrate and dilute to a final volume of 100 mL with distilled water.

    • Test compound and Acarbose solutions: Prepare stock solutions of 2-(Pyridin-2-ylamino)acetic acid and acarbose in DMSO. Prepare serial dilutions in the buffer to achieve the desired final concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of different concentrations of the test compound or acarbose. For the control (100% enzyme activity), add 50 µL of buffer containing the same concentration of DMSO as the test wells.

    • Add 50 µL of the α-amylase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

    • Seal the plate and heat it in a boiling water bath for 10 minutes.

    • Cool the plate to room temperature and add 800 µL of distilled water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) from the dose-response curve.

Carboxypeptidase A Inhibition Assay

This protocol utilizes a chromogenic substrate, N-(2-furanacryloyl)-L-phenylalanyl-L-phenylalanine (FAPP), to measure carboxypeptidase A activity.

Principle: Carboxypeptidase A cleaves the C-terminal phenylalanine from FAPP, leading to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.

Materials:

  • Bovine pancreatic carboxypeptidase A

  • N-(2-furanacryloyl)-L-phenylalanyl-L-phenylalanine (FAPP)

  • Tris-HCl buffer (50 mM, pH 7.5, containing 0.5 M NaCl)

  • 2-(Pyridin-2-ylamino)acetic acid (test compound)

  • 2-Benzylsuccinic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • UV-transparent 96-well plate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Carboxypeptidase A solution: Prepare a stock solution of carboxypeptidase A in the Tris-HCl buffer.

    • FAPP solution: Prepare a stock solution of FAPP in a small amount of DMSO and dilute with the Tris-HCl buffer to the desired final concentration.

    • Test compound and positive control solutions: Prepare stock solutions of 2-(Pyridin-2-ylamino)acetic acid and 2-benzylsuccinic acid in DMSO. Prepare serial dilutions in the buffer.

  • Assay Protocol:

    • In a UV-transparent 96-well plate, add 100 µL of the Tris-HCl buffer.

    • Add 10 µL of different concentrations of the test compound or positive control. For the control, add 10 µL of buffer with DMSO.

    • Add 20 µL of the carboxypeptidase A solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the FAPP solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each reaction.

    • Calculate the percentage of inhibition as described for the α-amylase assay.

    • Determine the IC₅₀ value from the dose-response curve.

Elucidation of the Mechanism of Inhibition

Once the inhibitory activity of 2-(Pyridin-2-ylamino)acetic acid has been confirmed, it is crucial to determine its mechanism of action. This is typically achieved through kinetic studies by varying the concentrations of both the substrate and the inhibitor.

Kinetic Analysis

Procedure:

  • Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate (starch for α-amylase, FAPP for carboxypeptidase A) and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

Data Analysis:

  • Lineweaver-Burk Plot: Plot 1/Velocity against 1/[Substrate] for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains constant).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

    • Mixed Inhibition: The lines will intersect in the second or third quadrant.

  • Dixon Plot: Plot 1/Velocity against [Inhibitor] at different fixed substrate concentrations. This plot can also help to distinguish between different inhibition types and to determine the inhibition constant (Ki).

Structure-Activity Relationship (SAR) Insights

To understand the structural features of 2-(Pyridin-2-ylamino)acetic acid that are important for its inhibitory activity, a systematic SAR study can be undertaken. This involves synthesizing and testing a series of analogs with modifications at different positions of the molecule.

Key Modifications to Explore:

  • Substitution on the pyridine ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and its ability to interact with the enzyme.

  • Modification of the acetic acid side chain: Altering the length of the alkyl chain or introducing substituents can probe the steric and hydrophobic requirements of the binding pocket.

  • Esterification or amidation of the carboxylic acid: This can help to determine the importance of the acidic proton for binding.

By comparing the IC₅₀ values of these analogs, a picture of the key pharmacophoric features required for potent enzyme inhibition can be developed.

Visualization of Key Concepts

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Enzyme Inhibition Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 2-(Pyridin-2-ylamino)acetic acid purification Purification synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization alpha_amylase α-Amylase Assay characterization->alpha_amylase carboxypeptidase Carboxypeptidase A Assay characterization->carboxypeptidase ic50 IC50 Determination alpha_amylase->ic50 carboxypeptidase->ic50 kinetic_studies Kinetic Analysis (Lineweaver-Burk) ic50->kinetic_studies sar Structure-Activity Relationship kinetic_studies->sar

Caption: A streamlined workflow for the synthesis, screening, and mechanistic evaluation of 2-(Pyridin-2-ylamino)acetic acid as an enzyme inhibitor.

Types of Reversible Enzyme Inhibition

inhibition_types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES Complex E->ES + S EI_comp EI Complex E->EI_comp + I S Substrate I_comp Inhibitor ES->E + P P Product E_nc Enzyme ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate I_nc Inhibitor ES_nc->E_nc + P ESI_nc ESI Complex ES_nc->ESI_nc + I EI_nc->ESI_nc + S P_nc Product

Caption: A depiction of competitive and non-competitive reversible enzyme inhibition mechanisms.

Data Presentation

The following table provides a template for summarizing the inhibitory activity of 2-(Pyridin-2-ylamino)acetic acid and its derivatives.

CompoundTarget EnzymeIC₅₀ (µM) [a]Inhibition TypeKi (µM) [b]
2-(Pyridin-2-ylamino)acetic acid α-AmylaseExperimental ValueDeterminedCalculated
Carboxypeptidase AExperimental ValueDeterminedCalculated
Analog 1α-Amylase
Analog 2α-Amylase
Acarbose (Control)α-AmylaseLiterature/ExperimentalCompetitiveLiterature/Experimental
2-Benzylsuccinic acid (Control)Carboxypeptidase ALiterature/ExperimentalCompetitiveLiterature/Experimental

[a] IC₅₀ values should be determined from dose-response curves and represent the mean ± standard deviation of at least three independent experiments. [b] Ki values should be calculated from kinetic studies.

Conclusion

This application note provides a comprehensive guide for the synthesis and evaluation of 2-(Pyridin-2-ylamino)acetic acid as a potential enzyme inhibitor. The detailed protocols for enzyme inhibition assays and mechanistic studies are designed to be robust and reliable, enabling researchers to generate high-quality data. By following these methodologies, scientists in both academic and industrial settings can effectively explore the therapeutic potential of this promising class of compounds and contribute to the development of novel enzyme inhibitors.

References

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
  • New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects. MDPI.
  • Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Deriv
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023-07-20).
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm
  • Synthesis and characterization of novel pyrazoline derivatives as dual α-amylase /α-glucosidase inhibitors: molecular modeling and kinetic study.
  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrog
  • Synthesis, α-Amylase Inhibitory Activity and Molecular Docking Studies of 2,4-Thiazolidinedione Derivatives.
  • Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. PubMed.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Novel α-Amylase Inhibitor Hemi-Pyocyanin Produced by Microbial Conversion of Chitinous Discards. MDPI.
  • Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense. PubMed Central.
  • Semi-synthesis, α-amylase inhibition, and kinetic and molecular docking studies of arylidene-based sesquiterpene coumarins isolated from Ferula tunetana Pomel ex B
  • Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega. (2023-06-05).
  • Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2- a]pyridine Deriv
  • Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Deriv
  • Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of oligopeptides. Biochemistry.
  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
  • A Mechanism of Action for Carboxypeptidase A. PNAS.
  • Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid deriv
  • Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Design and synthesis of 2-(arylamino)-4(3H)
  • Enzyme Inhibitors: Design, Synthesis and Biological Evalu
  • Special Issue : Mechanism of Enzyme Catalysis: When Structure Meets Function. MDPI.
  • Action of aminopeptidases and carboxypeptidases removing the terminal...
  • Kinetics studies on the action of carboxypeptidase A on bovine insulin and rel

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-(Pyridin-2-ylamino)acetic acid

Abstract This application note provides a comprehensive guide to the analytical methods for the characterization of 2-(Pyridin-2-ylamino)acetic acid, a key heterocyclic compound with significant potential in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 2-(Pyridin-2-ylamino)acetic acid, a key heterocyclic compound with significant potential in pharmaceutical synthesis and drug development.[1] As a derivative of both pyridine and an amino acid, its structural elucidation and purity assessment require a multi-faceted analytical approach. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed to be robust and self-validating, grounded in established scientific principles and aligned with regulatory expectations such as those outlined in the ICH Q2(R2) guidelines.[2][3] This guide is intended for researchers, scientists, and drug development professionals requiring reliable analytical strategies for this class of compounds.

Introduction: The Significance of 2-(Pyridin-2-ylamino)acetic acid

2-(Pyridin-2-ylamino)acetic acid belongs to a class of compounds that incorporate the pyridine nucleus, a fundamental scaffold in medicinal chemistry renowned for its presence in numerous therapeutic agents.[1] The pyridine ring is a polar, ionizable aromatic moiety that can enhance the solubility and bioavailability of drug candidates.[1] The presence of both a secondary amine and a carboxylic acid group makes 2-(Pyridin-2-ylamino)acetic acid a versatile building block for the synthesis of more complex molecules and potential metal-chelating agents.[4] Its structural similarity to other biologically active pyridine derivatives suggests its potential as a precursor or intermediate in the development of novel pharmaceuticals.[5]

Accurate and precise analytical characterization is paramount to ensure the identity, purity, and quality of 2-(Pyridin-2-ylamino)acetic acid in research and development settings. The analytical techniques detailed herein provide a robust framework for its comprehensive evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Pyridin-2-ylamino)acetic acid is essential for method development.

PropertyPredicted ValueSource
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
XlogP (predicted)0.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Predicted pKa (acidic)3.5 (approx.)General knowledge of carboxylic acids
Predicted pKa (basic)6.5 (approx.)General knowledge of pyridines

Note: These properties are computationally predicted and should be experimentally verified.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are central to assessing the purity of 2-(Pyridin-2-ylamino)acetic acid and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution, sensitivity, and applicability to a wide range of pharmaceutical compounds.[6][7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. Given the polar nature of the carboxylic acid and pyridine moieties, careful selection of the mobile phase and pH is crucial for achieving good peak shape and retention.

Workflow for RP-HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase (e.g., 1 mg/mL) Injection Inject sample (e.g., 10 µL) SamplePrep->Injection 1. Preparation MobilePhaseA A: 0.1% Formic Acid in Water Elution Gradient Elution MobilePhaseA->Elution MobilePhaseB B: 0.1% Formic Acid in Acetonitrile MobilePhaseB->Elution Filter Filter sample and mobile phases (0.45 µm filter) Filter->SamplePrep Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column 2. Separation Detection UV Detection at λmax (e.g., 265 nm) Column->Detection Integration Integrate peak area Detection->Integration 3. Detection & Analysis Quantification Quantify purity/concentration using a standard curve Integration->Quantification

Caption: Workflow for RP-HPLC analysis of 2-(Pyridin-2-ylamino)acetic acid.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides sufficient hydrophobicity to retain the analyte while allowing for elution with a standard polar mobile phase.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. Rationale: The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

    • B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good separation efficiency.

  • Elution Profile: Gradient elution is recommended for separating the main compound from potential impurities with different polarities.

Time (min)%A%B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (predicted to be around 265 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2][3][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification and characterization of impurities, coupling HPLC with a mass spectrometer is highly recommended.

Principle: LC-MS provides mass information for the compounds eluting from the HPLC column, allowing for the confirmation of the molecular weight of 2-(Pyridin-2-ylamino)acetic acid and the identification of potential impurities and degradation products.

Protocol:

  • LC Conditions: Utilize the RP-HPLC method described above.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is suitable.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode. Rationale: The pyridine nitrogen and the secondary amine are readily protonated, making ESI+ a sensitive ionization technique for this molecule.

  • Expected Ions:

    • [M+H]⁺: m/z 153.06

    • [M+Na]⁺: m/z 175.04

  • Data Analysis: Extract ion chromatograms for the expected mass of the parent compound and any potential impurities to confirm their presence and identity.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of 2-(Pyridin-2-ylamino)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the structure and chemical environment of the atoms in a molecule.

NMR_Principle cluster_nmr NMR Spectroscopy Principle Nuclei Atomic Nuclei (¹H, ¹³C) B0 Strong Magnetic Field (B₀) Nuclei->B0 Alignment RF Radiofrequency Pulse B0->RF Excitation Relaxation Relaxation RF->Relaxation Perturbation FID Free Induction Decay (FID) Relaxation->FID Signal Emission FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Data Processing

Sources

Method

X-ray crystallography of pyridine-based ligand complexes

Application Note: Structural Determination of Pyridine-Based Ligand Complexes via X-ray Crystallography Abstract Pyridine moieties are ubiquitous in medicinal chemistry, serving as hydrogen bond acceptors, pi-stacking ag...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Determination of Pyridine-Based Ligand Complexes via X-ray Crystallography

Abstract

Pyridine moieties are ubiquitous in medicinal chemistry, serving as hydrogen bond acceptors, pi-stacking agents, and metal coordination sites in over 15% of FDA-approved drugs. However, their structural determination in protein complexes presents unique crystallographic challenges, including solubility-driven precipitation, rotational ambiguity (the "180-degree flip"), and radiation sensitivity. This guide provides a validated workflow for researchers to obtain high-resolution structures of pyridine-based ligands, ensuring accurate interpretation of binding modes for Structure-Based Drug Design (SBDD).

Chemical Rationale & Ligand Design

Before crystallization, one must understand the physicochemical behavior of the pyridine scaffold in the crystallization drop.

  • Hydrophobicity & Solubility: Pyridine rings often decrease aqueous solubility compared to their protonated piperidine counterparts. In high-salt crystallization conditions (e.g., Ammonium Sulfate), hydrophobic pyridine ligands are prone to "oiling out" or precipitating before binding the protein.

  • The "Nitrogen Flip" Ambiguity: Pyridine is isosteric with benzene. At resolutions worse than 2.0 Å, the electron density of the nitrogen atom (

    
    ) is often indistinguishable from carbon (
    
    
    
    ). Misassigning the nitrogen orientation can lead to erroneous H-bond mapping and failed lead optimization.

Strategic Modification: If initial soaking fails, consider generating a "crystallography-friendly" analog by adding a halogen (Cl or Br) at the meta or para position of the pyridine ring. This serves as an anomalous scattering marker to unambiguously determine orientation.

Sample Preparation & Crystallization Protocols

This section details two distinct workflows: Soaking (preferred for high-throughput screening) and Co-crystallization (preferred for low-affinity or low-solubility ligands).

Table 1: Solvent Compatibility Guide for Pyridine Ligands
SolventMax Final Conc. in DropProsCons
DMSO 5–10%Universal solvent for pyridines.Can strip water from protein surface; may cause lattice cracking.
Ethanol 2–5%Good for polar pyridines.High vapor pressure alters drop equilibration; often incompatible with PEG screens.
Ethylene Glycol 10–20%Cryoprotectant capability.High viscosity; slow diffusion into crystals.
Protocol A: The "Pulse-Soak" Method (For Established Crystal Systems)

Target: High-affinity ligands (


) with moderate solubility.
  • Preparation: Dissolve ligand in 100% DMSO to a stock concentration of 50–100 mM.

  • Dilution: Prepare a "Soaking Solution" containing the mother liquor (crystallization buffer) + ligand.

    • Step: Dilute ligand stock into mother liquor to reach 1–5 mM final concentration.

    • Critical Check: If white precipitate forms immediately, switch to Co-crystallization .

  • Pulse Incubation:

    • Transfer protein crystals into the Soaking Solution using a loop.

    • Incubate for 1 hour to 12 hours . (Pyridine ligands often equilibrate fast due to planarity).

    • Validation: Monitor crystal integrity visually.[1] If cracking occurs, reduce DMSO concentration or use stepwise soaking (0.5 mM

      
       1 mM 
      
      
      
      5 mM).
  • Harvesting: Flash-cool in liquid nitrogen using a cryoprotectant containing the same concentration of ligand to prevent "wash-out" of low-affinity binders.

Protocol B: Micro-Seeding Co-Crystallization (For Hydrophobic Ligands)

Target: Low-solubility pyridines or those inducing conformational changes.

  • Complex Formation: Mix protein and ligand (1:5 molar ratio) in a tube. Incubate on ice for 30 minutes.

  • Clarification: Centrifuge at 13,000 x g for 10 mins to remove amorphous precipitate.

  • Seeding:

    • Prepare crystallization drops (e.g., 1

      
      L protein-ligand mix + 1 
      
      
      
      L reservoir).
    • Use a cat whisker or seed bead tool to transfer micro-seeds from a native crystal drop into the new complex drop.

    • Why: This bypasses the nucleation energy barrier, which is often raised by the presence of organic solvents [1].

Data Collection & Processing Strategy

Pyridine rings are susceptible to specific data collection artifacts.

  • Radiation Damage: The aromatic system can generate free radicals. Collect data at 100 K. If the ligand contains halogens (Br/I), monitor for specific bond breakage in the density map.

  • Anomalous Scattering Strategy:

    • If the orientation of the pyridine is ambiguous, collect data at a wavelength optimized for the anomalous signal of sulfur (or added halogens).

    • Energy: ~6-7 keV (approx 1.8 - 2.0 Å wavelength).

    • Logic: This enhances the contrast of sulfur (Cys/Met) and can help anchor the ligand position relative to the active site residues.

Structural Refinement & Analysis (The "Nitrogen Flip")

This is the most critical step for scientific integrity. A 180° rotation of the pyridine ring places the nitrogen in the opposite position.

The Validation Protocol:

  • Initial Refinement: Refine the ligand with occupancy = 1.0 and B-factors constrained.

  • Difference Map Inspection (

    
    ): 
    
    • Look for positive (green) or negative (red) peaks around the pyridine ring atoms.

    • Indicator: If the nitrogen is modeled as a carbon, you may see a small negative peak (too many electrons modeled). If a carbon is modeled as nitrogen, you may see a positive peak.

  • Interaction Check:

    • H-Bond Acceptor: The pyridine Nitrogen must face a donor (backbone NH, Ser/Thr OH, or water).

    • Metal Coordination: If a metal (Zn, Fe) is present, the N is almost certainly the ligand.

    • Hydrophobic Clash: If the putative N faces a hydrophobic pocket (Leu, Phe), the orientation is likely wrong (energetically unfavorable desolvation).

  • B-Factor Analysis: If the "Nitrogen" atom has a significantly higher B-factor than the adjacent carbons after refinement, it may be a misassigned Carbon (or the ring is flipping dynamically).

Visual Workflows

Diagram 1: Decision Matrix for Pyridine Ligand Crystallization

G Start Start: Pyridine Ligand SolubilityCheck Aqueous Solubility > 1mM? Start->SolubilityCheck Soak Protocol A: Pulse-Soak SolubilityCheck->Soak Yes CoCryst Protocol B: Co-Crystallization SolubilityCheck->CoCryst No (Precipitates) Complex Protein-Ligand Complex Soak->Complex CoCryst->Complex Diffraction X-ray Diffraction Complex->Diffraction Refinement Refinement & N-Flip Check Diffraction->Refinement

Caption: Decision tree for selecting between soaking and co-crystallization based on ligand solubility properties.

Diagram 2: Resolving the Nitrogen Ambiguity

G Ambiguity Ambiguous Density (Isosteric Ring) Check1 Check H-Bond Partners (Donors nearby?) Ambiguity->Check1 Check2 Check Difference Map (Fo-Fc Peaks) Ambiguity->Check2 Check3 Check B-Factors (Thermal motion) Ambiguity->Check3 Conclusion Final Model Assignment Check1->Conclusion H-bond Validated Check2->Conclusion No Residual Density Check3->Conclusion Uniform B-factors

Caption: Logic flow for distinguishing Nitrogen from Carbon in pyridine rings during structural refinement.

References

  • RCSB PDB. (2023). Ligand Validation Standards. Protein Data Bank. [Link]

  • Muller, I. (2017).[2] Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D, 73(2), 79-92.[2] [Link]

  • Phenix Documentation. (2023). Ligand Refinement and Occupancy Strategies. Phenix Online. [Link]

  • Hampton Research. (2020).[2] Crystallization of Protein-Ligand Complexes. Application Note. [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-(Pyridin-2-ylamino)acetic Acid in Solid-Phase Peptide Synthesis

Executive Summary This application note details the protocols for incorporating 2-(pyridin-2-ylamino)acetic acid (often abbreviated as Pya or -(2-pyridyl)glycine) into synthetic peptides. This non-canonical amino acid is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for incorporating 2-(pyridin-2-ylamino)acetic acid (often abbreviated as Pya or


-(2-pyridyl)glycine) into synthetic peptides. This non-canonical amino acid is a structural hybrid between a proline mimic and a metal-chelating ligand. Its incorporation introduces a secondary amine into the peptide backbone, effectively creating a "peptoid" linkage with specific heteroaromatic functionality.

Key Challenges Addressed:

  • Steric Hindrance: The secondary amine and the bulky pyridine ring create significant steric barriers during chain elongation.

  • Nucleophilicity: The exocyclic nitrogen's lone pair is partially delocalized into the pyridine ring, reducing nucleophilicity compared to standard

    
    -alkyl amino acids.
    
  • Metal Affinity: Strategies to leverage the residue for Cu(II) or Ni(II) coordination post-synthesis.

Chemical Context & Strategic Value

The Molecule

2-(Pyridin-2-ylamino)acetic acid is an


-substituted glycine. In the context of a peptide chain, it functions as a backbone modifier .
  • Conformational Restriction: Like proline or sarcosine, it eliminates the amide proton (

    
    ), preventing hydrogen bond donation at that site and inducing local rigidity (often favoring cis-amide bonds).
    
  • Metal Coordination: The pyridine nitrogen (

    
    ) and the backbone amine (
    
    
    
    ) form a bidentate or tridentate chelate system (with upstream amides), ideal for designing metallopeptides or artificial enzymes.
The Synthesis Challenge

The primary difficulty lies not in coupling Pya to the peptide, but in coupling the subsequent amino acid onto the Pya residue . The secondary amine is sterically crowded and electronically deactivated.

Pre-Synthesis Preparation: Monomer Protection

Before SPPS, the free acid must be Fmoc-protected. If you do not purchase pre-protected Fmoc-Pya-OH, follow this brief preparation logic.

Reagents: 2-(Pyridin-2-ylamino)acetic acid, Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride), NaHCO₃, Dioxane/Water.

  • Dissolution: Dissolve the starting material in 1:1 Dioxane:10% NaHCO₃.

  • Acylation: Add Fmoc-Cl (1.1 eq) dropwise at 0°C.

  • Workup: Acidify to pH 2-3 with HCl (carefully, pyridine can protonate), extract with Ethyl Acetate.

  • Validation: Check via LC-MS. The Fmoc group attaches to the exocyclic amine.

Solid-Phase Peptide Synthesis (SPPS) Protocol[1][2]

This protocol assumes a standard Fmoc/tBu strategy on Rink Amide or Wang resin.

Step 1: Coupling Fmoc-Pya-OH to the Resin

This step is standard. The carboxyl group of Pya is activated normally.

  • Reagents: Fmoc-Pya-OH (3 eq), HATU (2.9 eq), DIEA (6 eq).

  • Solvent: DMF (N,N-dimethylformamide).

  • Time: 45–60 minutes at Room Temperature (RT).

  • QC: Standard Kaiser Test (will be negative if coupling is complete).

Step 2: Deprotection of Pya
  • Reagent: 20% Piperidine in DMF.[1]

  • Procedure: 2 x 10 minutes.

  • QC: Chloranil Test .

    • Note: The Kaiser test detects primary amines. The Chloranil test is required to detect the secondary amine of the deprotected Pya. A blue/green bead indicates a free secondary amine.

Step 3: Coupling the NEXT Amino Acid (The Critical Step)

This is the bottleneck. Standard DIC/HOBt coupling often fails here.

Recommended Method: High-Efficiency Activation (HATU/HOAt)

  • Reagents: Next Fmoc-Amino Acid (5 eq), HATU (5 eq), HOAt (5 eq), DIEA (10 eq).

    • Why HOAt? The aza-benzotriazole (HOAt) is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen in the coupling reagent.

  • Conditions: Double coupling is mandatory .

    • Coupling 1: 2 hours at RT.

    • Coupling 2: 1 hour at 50°C (Microwave or water bath).

  • Solvent: DMF (minimal volume to maximize concentration).

Alternative Method: Acid Chloride (For Extremely Difficult Sequences) If HATU fails (incomplete coupling via Chloranil test), use the BTC method:

  • Activation: React Fmoc-AA-OH with BTC (Bis-trichloromethyl carbonate) and collidine in THF to generate the acid chloride in situ.

  • Coupling: Add the solution to the resin.[2][1] Acid chlorides are highly reactive and can overcome the low nucleophilicity of the Pya amine.

Visualization: The "Difficult Coupling" Workflow

The following diagram illustrates the specific decision logic required when extending the peptide chain from the Pya residue.

SPPS_Pya_Protocol Start Resin-Pya-NH(Fmoc) Deprotect Deprotection (20% Piperidine) Start->Deprotect Check1 QC: Chloranil Test (Secondary Amine) Deprotect->Check1 Coupling Coupling Next AA (HATU/HOAt, 50°C) Check1->Coupling Positive (Blue Beads) Check2 QC: Chloranil Test (Coupling Complete?) Coupling->Check2 Success Continue Synthesis Check2->Success Negative (Colorless) Fail Alternative: BTC/Acid Chloride Check2->Fail Positive (Blue Beads) Fail->Success Re-test & Proceed

Caption: Workflow for extending the peptide chain from the hindered 2-(pyridin-2-ylamino)acetic acid residue.

Analytical Data & Troubleshooting

Coupling Reagent Comparison Table
Reagent SystemActivation MechanismSuitability for PyaNotes
DIC / HOBt CarbodiimideLow Too slow; likely to result in deletion sequences.
HBTU / DIEA UroniumMedium Acceptable for unhindered next residues (e.g., Gly, Ala).
HATU / HOAt Aza-UroniumHigh Standard of Care. The 7-aza group enhances reactivity.
BTC / Collidine Acid ChlorideVery High Use only if HATU fails. Moisture sensitive.
Cleavage & Post-Processing
  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Observation: The pyridine ring is stable to TFA. However, the basic nitrogen may trap TFA salts.

  • Workup: Lyophilize from 0.1% HCl/Water to ensure the pyridine is fully protonated (pyridinium chloride salt) for better solubility and defined stoichiometry.

Application: Metal Coordination

The Pya residue is most powerful when used to create a coordination sphere.

  • Mechanism: At neutral/basic pH, the amide backbone deprotonates. The Pya pyridine nitrogen and the backbone amine nitrogen coordinate to metals (Cu²⁺, Ni²⁺) in a square-planar geometry.

  • Design Tip: Place a Histidine (His) at position

    
     or 
    
    
    
    relative to Pya to create a high-affinity "ATCUN-like" motif, where the Pya acts as the anchoring ligand.

Coordination_Complex cluster_ligand Pya Residue Ligand Field Metal M(II) Pyridine Pyridine N (Side Chain) Pyridine->Metal Coordination Amine Backbone N (Secondary Amine) Amine->Metal Amide Amide N (Next Residue) Amide->Metal

Caption: Schematic of the tridentate coordination mode often observed with Pya-containing peptides.

References

  • PubChem. (n.d.).[3] 2-Amino-2-(pyridin-2-yl)acetic acid.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Dutta, S., et al. (2024).[2][4][5] Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine. Organic Letters. Retrieved October 26, 2023, from [Link]

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[6] (Standard text for HATU/HOAt protocols).

Sources

Method

Advanced Protocols for the Regioselective Synthesis of 2-Aminopyridines via Pyridine N-Oxide Activation

[1][2] Executive Summary The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical hinge-binding motif in numerous kinase inhibitors (e.g., Dabrafenib, Crizotinib).[1] Tradi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical hinge-binding motif in numerous kinase inhibitors (e.g., Dabrafenib, Crizotinib).[1] Traditional synthesis via the Chichibabin reaction requires harsh conditions (NaNH₂, >100°C) and suffers from poor functional group tolerance.[1]

This Application Note details two modern, mild, and regioselective protocols for synthesizing 2-aminopyridines directly from pyridine N-oxides. These methods utilize electrophilic activation of the N-oxide oxygen to facilitate nucleophilic aromatic substitution of hydrogen (SNH) at the C2 position.[2]

Key Advantages:

  • Regioselectivity: Exclusive C2 amination.[1]

  • Mild Conditions: Operable at ambient or mild heating (20–50°C).[1]

  • Scope: Compatible with halogens, esters, and nitriles that fail under Chichibabin conditions.[1]

Mechanistic Principles

The transformation relies on converting the nucleophilic N-oxide oxygen into a potent leaving group. This activates the pyridine ring (specifically the C2 position) toward nucleophilic attack.[1]

The Activation-Addition-Elimination Pathway
  • Activation: The N-oxide oxygen attacks an electrophilic activator (PyBroP or Ts₂O), forming a highly reactive cationic pyridinium intermediate.[1]

  • Addition: An amine nucleophile attacks the C2 carbon (the most electron-deficient position adjacent to the nitrogen).

  • Elimination/Aromatization: Base-mediated elimination of the activated oxygen species restores aromaticity, yielding the 2-aminopyridine.[1]

Mechanism NOxide Pyridine N-Oxide (Nucleophilic O) Activated Activated Pyridinium Salt (Electrophilic C2) NOxide->Activated 1. Activation Activator Activator (PyBroP or Ts₂O) Activator->Activated Intermediate Dihydro-Intermediate (Sigma Complex) Activated->Intermediate 2. Nucleophilic Attack (C2) Amine Amine Nucleophile (R₂NH) Amine->Intermediate Product 2-Aminopyridine Product Intermediate->Product 3. Elimination/Aromatization

Figure 1: General mechanism for the electrophilic activation of pyridine N-oxides followed by nucleophilic substitution.[2]

Experimental Protocols

Protocol A: PyBroP-Mediated Amination (Secondary & Complex Amines)

Source: Adapted from Londregan et al. (Pfizer), Org.[1] Lett. 2010. Best For: Late-stage functionalization, secondary amines, and heterocyclic amines.[1]

Reagents:

  • Substrate: Pyridine N-oxide derivative (1.0 equiv)

  • Amine: Secondary amine or heterocycle (1.2–1.5 equiv)

  • Activator: Bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP ) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1–0.2 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine N-oxide (1.0 equiv) and the amine nucleophile (1.2 equiv) in anhydrous DCM under an inert atmosphere (N₂).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at room temperature (23°C).

  • Activation: Add PyBroP (1.1 equiv) in a single portion.

    • Note: The reaction is slightly exothermic.[1] For large scales (>5g), add PyBroP portion-wise or cool to 0°C initially.[1]

  • Reaction: Stir the mixture at room temperature.

    • Monitoring: Monitor via LCMS.[1] Conversion typically completes within 2–16 hours depending on steric hindrance.[1]

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][4]

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Critical Insight: PyBroP acts as a mild activator that avoids the formation of strong acids, making this protocol compatible with acid-sensitive groups like acetals or Boc-protected amines.[1]

Protocol B: Ts₂O-Mediated Amination (Primary Amines)

Source: Adapted from Yin et al. (Merck), J. Org.[1] Chem. 2007.[5][1][2][6] Best For: Synthesis of primary 2-aminopyridines (-NH₂) using tert-butylamine as an ammonia surrogate.[5][1][7][8]

Reagents:

  • Substrate: Pyridine N-oxide derivative (1.0 equiv)

  • Amine Source: tert-Butylamine (t-BuNH₂) (3.0–4.0 equiv)

  • Activator: p-Toluenesulfonic anhydride (Ts₂O ) (1.5 equiv)

  • Solvent: Trifluorotoluene (PhCF₃) or DCM.[1]

  • Deprotection: Trifluoroacetic acid (TFA).[9][5][1][7]

Step-by-Step Methodology:

  • Amination (Step 1):

    • Dissolve pyridine N-oxide (1.0 equiv) and tert-butylamine (4.0 equiv) in PhCF₃ or DCM. Cool to 0°C.[1][4]

    • Add Ts₂O (1.5 equiv) portion-wise to control the exotherm.[1]

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: LCMS should show the N-tert-butyl-2-aminopyridine intermediate.[1]

  • Deprotection (Step 2 - One Pot):

    • Once Step 1 is complete, add TFA (excess, typically 5–10 equiv) directly to the reaction mixture.[1]

    • Heat to 70°C (if using PhCF₃) or reflux (if using DCM) for 2–6 hours to cleave the tert-butyl group.

  • Workup:

    • Cool to room temperature.[1][3][10] Neutralize carefully with 5N NaOH or saturated NaHCO₃ (gas evolution!).[1]

    • Extract with EtOAc.[1]

  • Purification: Recrystallization or silica gel chromatography.[1]

Critical Insight: Direct use of ammonia (NH₃) often fails due to catalyst poisoning or poor nucleophilicity relative to the hydroxide generated.[1] tert-Butylamine is highly nucleophilic and the t-butyl group prevents over-amination, serving as a perfect removable protecting group.[1]

Decision Matrix & Data Comparison

Select the appropriate protocol based on your target moiety and substrate sensitivity.[1]

DecisionTree Start Target: 2-Aminopyridine Q1 Desired Amine Type? Start->Q1 Branch1 Primary Amine (-NH2) Q1->Branch1 Branch2 Secondary/Complex Amine Q1->Branch2 Method1 USE PROTOCOL B (Ts₂O + t-BuNH₂ -> TFA) Branch1->Method1 High Scalability Method2 USE PROTOCOL A (PyBroP + Amine) Branch2->Method2 High Tolerance

Figure 2: Workflow for selecting the optimal amination strategy.

Comparative Analysis of Methods
FeatureProtocol A (PyBroP)Protocol B (Ts₂O)
Primary Utility Secondary amines, HeterocyclesPrimary amines (via t-BuNH₂)
Reagent Cost High (PyBroP)Low (Ts₂O)
Atom Economy Low (High MW byproduct)Moderate
Scalability Good for mg to g scaleExcellent for >100g scale
Temperature Ambient (23°C)0°C to 70°C (Two step)
Byproducts Phosphoramide, HOPyBroPTsOH, Isobutene (gas)

Troubleshooting & Optimization

  • Moisture Sensitivity: Both PyBroP and Ts₂O are moisture-sensitive.[1] Ensure solvents are anhydrous (Karl Fischer < 200 ppm).[1] Hydrolysis of the activator is the most common cause of stalled reactions.[1]

  • Regioselectivity Issues: If C4 amination is observed (rare), lower the reaction temperature and use a less polar solvent (e.g., switch from DCM to Toluene or PhCF₃).

  • Steric Hindrance: For ortho-substituted N-oxides (e.g., 3-methylpyridine N-oxide), the reaction will predominantly occur at the less hindered C6 position.[1] If C2 (the hindered position) is required, Protocol A with elevated temperature (40°C) is preferred.[1]

References

  • Londregan, A. T. ; Jennings, S.; Wei, L. "General and Mild Preparation of 2-Aminopyridines."[1][11] Org.[5][1][3][4][11] Lett.2010 , 12, 5254–5257.[1][11] Link

  • Yin, J. ; Xiang, B.; Huffman, M. A.; Raab, C. E.; Davies, I. W.[5][1] "A General and Efficient 2-Amination of Pyridines and Quinolines." J. Org.[5][1] Chem.2007 , 72, 4554–4557.[5][1] Link

  • Londregan, A. T. ; Burford, N. "The Mechanism of the PyBroP-Mediated Activation of Pyridine N-Oxides." J. Org.[1] Chem.2011 , 76, 4980-4991.[1] Link

Sources

Application

Advanced Application Note: Multi-Component Synthesis of 2-Pyridone Heterocycles

Executive Summary & Strategic Rationale The 2-pyridone (2(1H)-pyridinone) pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in FDA-approved therapeutics such as Perampane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-pyridone (2(1H)-pyridinone) pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in FDA-approved therapeutics such as Perampanel (antiepileptic), Pirfenidone (idiopathic pulmonary fibrosis), and Doravirine (HIV-1 NNRTI).[1][2] Its utility stems from its ability to function as a bioisostere for amides and phenols, while engaging in critical hydrogen-bonding interactions within enzyme active sites.[3]

Traditional linear synthesis of 2-pyridones often involves multi-step procedures (e.g., cyclization of 2,4-pentadienamides) that suffer from low atom economy and extensive purification requirements.[2] This guide details Multi-Component Reaction (MCR) protocols that condense three or four reactants in a single vessel.

Key Advantages of this MCR Approach:

  • Atom Economy: >90% of reactant atoms are incorporated into the final product.

  • Library Generation: Facile variation of substituents (R1, R2, R3) allows for rapid Structure-Activity Relationship (SAR) exploration.[2]

  • Scalability: Protocols are adaptable from milligram-scale discovery to gram-scale process development.

Mechanistic Insight: The "Black Box" Decoded

To optimize yield and purity, researchers must understand the cascade mechanism.[2] The most robust route involves the condensation of an aldehyde , an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), a ketone , and an ammonia source (e.g., ammonium acetate).[2]

Reaction Cascade Topology

The reaction proceeds through two concurrent pathways that converge:

  • Knoevenagel Condensation: Aldehyde + Active Methylene

    
     Arylidene Intermediate.
    
  • Enamine Formation: Ketone + Ammonium Acetate

    
     Enamine (in situ).
    
  • Michael Addition: The Enamine attacks the Arylidene.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack followed by oxidative aromatization (often spontaneous in air or driven by the leaving group).

G Aldehyde Aromatic Aldehyde Knoevenagel Intermediate A: Arylidene Adduct Aldehyde->Knoevenagel - H2O Methylene Active Methylene (e.g., Malononitrile) Methylene->Knoevenagel Ketone Ketone (e.g., Acetophenone) Enamine Intermediate B: Enamine Species Ketone->Enamine + NH4OAc Ammonia Ammonium Acetate Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael C-C Bond Formation Enamine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Product Final Product: 2-Pyridone Cyclization->Product Oxidation/Elimination

Figure 1: Convergent mechanistic pathway for the 4-component synthesis of substituted 2-pyridones.

Experimental Protocols

Protocol A: Microwave-Assisted High-Throughput Synthesis

Best for: Rapid library generation, medicinal chemistry discovery phase.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)[2]

  • Malononitrile or Ethyl Cyanoacetate (1.0 equiv)[2]

  • Acetophenone derivative (1.0 equiv)[2]

  • Ammonium Acetate (1.5 equiv)[2]

  • Solvent: Ethanol (Abs.)

  • Catalyst: Piperidine (Catalytic, 2-3 drops) or Catalyst-free (if >140°C)[2]

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, combine the aldehyde (1 mmol), malononitrile (1 mmol), and acetophenone (1 mmol).

  • Solvation: Add 2-3 mL of absolute ethanol. Stir to dissolve.

  • Amine Addition: Add Ammonium Acetate (1.5 mmol) and 2 drops of piperidine. Cap the vial.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Settings: 120°C, High Absorption, 10-15 minutes.

    • Pressure Limit: 15 bar.

  • Work-up: Cool the vial to room temperature. The product usually precipitates out of the ethanolic solution.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials. Recrystallize from hot ethanol/DMF if necessary.

Validation Criteria:

  • TLC: Disappearance of aldehyde spot (UV active).

  • NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the NH lactam proton (~11-13 ppm, broad singlet) or characteristic aromatic signals.

Protocol B: "Green" Aqueous Synthesis (Catalyst-Free)

Best for: Scale-up, environmentally sensitive processes, academic labs.[2]

Reagents:

  • Same stoichiometry as above.

  • Solvent: Water (Deionized).

  • Catalyst: None (Hydrophobic effect drives the reaction).

Step-by-Step Workflow:

  • Mixing: In a 50 mL round-bottom flask, add reactants to 10 mL of water.

  • Reflux: Heat the heterogeneous mixture to reflux (100°C) with vigorous magnetic stirring.

  • Reaction Time: 2–4 hours. (Monitor by TLC; take an aliquot and extract with EtOAc for checking).

  • Isolation: Upon completion, cool to RT. The 2-pyridone product will be a solid precipitate floating or settled at the bottom.

  • Filtration: Filter and wash copiously with water to remove excess ammonium acetate.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Data Analysis & Optimization

Comparative Efficiency Table
MetricMicrowave Method (Protocol A)Aqueous Method (Protocol B)[2]Conventional Reflux (Ethanol)
Time 10–20 mins2–4 hours6–12 hours
Yield 85–95%75–85%70–80%
Purity (Crude) High (>90%)Moderate (requires washing)Moderate
Energy Usage LowLowHigh
Scalability Low (<5g)High (>100g)High
Troubleshooting Guide
  • Problem: No Precipitate.

    • Cause: Product is too soluble in ethanol.

    • Fix: Concentrate the solvent by half or add water (anti-solvent) to induce precipitation.

  • Problem: Dihydropyridone Intermediate Persists.

    • Cause: Incomplete oxidation.

    • Fix: If the product is the dihydro analog (non-aromatic ring), extend reaction time or add a mild oxidant (e.g., Iodine or open flask to air) to force aromatization to the 2-pyridone.[2]

  • Problem: Sticky/Oily Product.

    • Cause: Oligomerization of the aldehyde.

    • Fix: Ensure the active methylene and aldehyde are mixed before adding the amine source. This prioritizes the Knoevenagel pathway over Schiff base formation.

Workflow Visualization

The following decision tree assists in selecting the optimal synthetic route based on available equipment and substrate sensitivity.

Workflow Start Start: Define Substrate Scope CheckScale Scale Requirement? Start->CheckScale CheckSens Substrate Heat Sensitive? CheckScale->CheckSens Scale (>5g) Micro Protocol A: Microwave Synthesis (120°C, 15 min) CheckScale->Micro Discovery (<1g) Green Protocol B: Aqueous Reflux (100°C, 3 hrs) CheckSens->Green No (Robust) RoomTemp Alternative: Ultrasonic or Ionic Liquid (RT - 50°C) CheckSens->RoomTemp Yes (Labile Groups)

Figure 2: Decision matrix for selecting the appropriate 2-pyridone synthetic protocol.

References

  • Review of One-Pot Synthesis: International Journal of Pharmaceutical Sciences. "One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications."

  • Microwave Protocols: Semantic Scholar. "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation."

  • Medicinal Chemistry Context: RSC Advances. "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions."

  • Green Chemistry Approaches: Connect Journals. "Multicomponent, One-Pot Synthesis of Highly Substituted Pyridines with Zinc Oxide Nanoparticles."

  • General MCR Overview: MDPI. "Recent Advances in One-Pot Multicomponent Reactions."

Sources

Technical Notes & Optimization

Troubleshooting

Common problems in the synthesis of pyridine derivatives

The synthesis of pyridine derivatives presents a unique set of challenges due to the heterocycle's electron-deficient nature, its ability to poison metal catalysts, and the distinct solubility properties that complicate...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of pyridine derivatives presents a unique set of challenges due to the heterocycle's electron-deficient nature, its ability to poison metal catalysts, and the distinct solubility properties that complicate purification.

This guide is structured as a technical support interface, prioritizing actionable solutions over textbook theory.

Module 1: De Novo Synthesis (Hantzsch & Cyclization)

Q: My Hantzsch dihydropyridine (1,4-DHP) intermediate is forming, but the subsequent aromatization to pyridine yields are consistently low (<40%). The product degrades during workup. What is happening?

A: This is a classic "oxidation bottleneck." 1,4-DHPs are sensitive to light and air but often require forcing conditions to aromatize, leading to a competition between oxidation and decomposition.

  • Diagnosis: If your reaction turns black/tarry, you are likely over-oxidizing or thermally decomposing the DHP.

  • The Fix (Chemical Oxidation): Switch to a mild, non-acidic oxidant.

    • Protocol: Use Manganese Dioxide (MnO₂) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) at room temperature.

    • Why? Nitric acid or heating in air (traditional methods) often destroys electron-rich substituents.

  • The Fix (Green/Catalytic): Use NaNO₂ in Acetic Acid or FeCl₃ . These methods often proceed at lower temperatures with cleaner profiles.

  • Self-Validating Step: Monitor the disappearance of the DHP N-H signal (~9.0 ppm) and the C4-H signal (~4.5 ppm) in ¹H NMR. The appearance of downfield aromatic protons confirms aromatization.

Q: I am trying to synthesize a 4-substituted pyridine via the Hantzsch method, but the substituent at the 4-position is being cleaved during aromatization (Dealkylation).

A: This is known as oxidative dealkylation . It occurs when the substituent at C4 is a secondary alkyl group or a benzyl group, which can be ejected as a stable carbocation or radical during the oxidation step.

  • Solution: Avoid acidic oxidants (HNO₃, CAN).

  • Alternative: Use elemental sulfur (S₈) in refluxing decalin or diphenyl ether. This dehydrogenation method is non-acidic and preserves sensitive C4 substituents.[1]

Module 2: Functionalization & Cross-Coupling

Q: I am attempting a Suzuki-Miyaura coupling with 2-pyridyl boronic acid, but I only recover the deboronated pyridine (protodeboronation). The aryl halide remains unreacted.

A: 2-Pyridyl boronic acids are notoriously unstable. The nitrogen atom facilitates a rapid hydrolytic cleavage of the C-B bond, especially under basic aqueous conditions.

  • Mechanism: The basicity of the pyridine nitrogen promotes the formation of a zwitterionic intermediate that rapidly fragments to pyridine and boric acid.

  • Troubleshooting Protocol:

    • Switch the Coupling Partners: Use 2-halopyridine and the aryl boronic acid instead. 2-Halopyridines are stable and reactive.[2]

    • Use "Slow-Release" Reagents: If you must use the 2-pyridyl boron species, switch to MIDA boronates or Potassium Trifluoroborates (R-BF₃K) . These hydrolyze slowly, keeping the concentration of the unstable free boronic acid low (kinetic protection).

    • Anhydrous Conditions: Use Copper(I) thiophene-2-carboxylate (CuTC) as a cofactor in non-aqueous solvents to facilitate transmetalation without water.

Q: My Buchwald-Hartwig amination on a chloropyridine is stalling. The catalyst seems dead.

A: Pyridines are excellent ligands. The substrate (or product) is likely coordinating to the Palladium, displacing the phosphine ligand and shutting down the catalytic cycle ("Catalyst Poisoning").

  • The Fix: Use bulky, electron-rich ligands that bind Pd tighter than the pyridine nitrogen.

  • Recommended Ligands: XPhos , BrettPhos , or RuPhos .

  • Operational Tip: Increase the catalyst loading slightly (to 5 mol%) or increase the temperature to promote ligand dissociation from the off-cycle resting states.

Module 3: Regioselectivity (Minisci & Substitution)

Q: I am using the Minisci reaction to alkylate pyridine. I want the C4 product, but I get a mixture of C2 and C4, with C2 often favored.

A: The Minisci reaction involves the attack of a nucleophilic radical on a protonated (electron-deficient) pyridine.

  • The Rule: Under standard acidic conditions, the C2 position is most electron-deficient (closest to the protonated nitrogen), favoring C2 attack.

  • Strategy for C4 Selectivity:

    • Steric Blocking: If C2 is blocked (e.g., 2,6-lutidine), reaction occurs at C4.

    • Solvent Control: Reducing the acidity or using specific solvent systems (e.g., DMSO/H₂O) can sometimes shift selectivity, though C2 preference is intrinsic to the electronic structure.

    • Modern Approach: Use a C4-selective blocking group (e.g., a removable bulky group at N or C2) or specific radical precursors that are sterically demanding.

Module 4: Purification & Isolation

Q: My pyridine product streaks (tails) badly on silica gel flash columns, making separation impossible.

A: Pyridines are basic.[3] They hydrogen-bond strongly with the acidic silanol (Si-OH) groups on the silica surface.

  • The Fix (The "TEA" Trick): Pre-treat your silica column with 1-5% Triethylamine (TEA) in your non-polar solvent (e.g., Hexanes). Add 1% TEA to your mobile phase.

    • Mechanism:[3][4][5][6][7] TEA is more basic than most pyridines; it saturates the acidic silanol sites, allowing your product to elute as a sharp band.

  • Alternative: Use Alumina (Neutral or Basic) stationary phase instead of silica.

  • DCM/MeOH Warning: If using DCM/MeOH, avoid going above 10% MeOH if possible, as silica dissolves slightly, and the basicity of pyridine exacerbates this.

Visual Troubleshooting Guides
Diagram 1: Troubleshooting Suzuki Coupling on Pyridines

This decision tree helps you navigate the instability of pyridyl boronates and catalyst poisoning.

SuzukiTroubleshooting Start Start: Suzuki Coupling Failure CheckBoron Is the Boron species on the Pyridine ring? Start->CheckBoron Pos2 Is it at the 2-Position? CheckBoron->Pos2 Yes Catalyst Suspect Catalyst Poisoning (Pyridine N-coordination) CheckBoron->Catalyst No (Boron on Aryl partner) Protodeboronation Likely Protodeboronation. (Rapid C-B cleavage) Pos2->Protodeboronation Yes Pos2->Catalyst No (3- or 4-Py) Switch STRATEGY 1: Switch Partners (Use 2-Halo Pyridine + Aryl Boronic Acid) Protodeboronation->Switch SlowRel STRATEGY 2: Use MIDA Boronate or R-BF3K salt Protodeboronation->SlowRel BulkyLigand SOLUTION: Use Bulky Ligands (XPhos, SPhos, RuPhos) Catalyst->BulkyLigand

Caption: Decision tree for diagnosing and fixing failed Suzuki couplings involving pyridine motifs.

Diagram 2: Hantzsch Synthesis Optimization Workflow

A logic flow for optimizing the critical aromatization step.

HantzschWorkflow DHP 1,4-Dihydropyridine (Intermediate) Oxidation Oxidation / Aromatization Step DHP->Oxidation Result Check Result Oxidation->Result Dealk Issue: C4-Dealkylation (Loss of substituent) Result->Dealk Substituent Lost LowYield Issue: Low Yield / Tarry Mess (Decomposition) Result->LowYield Black Tar Product Target Pyridine Result->Product Success Sol_Dealk Use Non-Acidic Oxidant: S8 (Sulfur) or DDQ Dealk->Sol_Dealk Sol_Yield Use Milder Oxidant: MnO2 or NaNO2/AcOH Avoid HNO3 LowYield->Sol_Yield

Caption: Workflow for selecting the correct oxidant in Hantzsch pyridine synthesis.

Experimental Protocols
Protocol A: "No-Streak" Flash Chromatography for Pyridines

Standard silica gel chromatography often fails for pyridines due to tailing. This protocol modifies the stationary phase.

  • Preparation: Select a solvent system (e.g., Hexane:Ethyl Acetate 3:1).

  • Additive: Add Triethylamine (TEA) to the solvent system to a concentration of 1% (v/v) .

  • Column Slurry: Slurry the silica gel with the TEA-containing solvent. Note: You may observe a slight exotherm.

  • Equilibration: Flush the column with 2-3 column volumes of the TEA-solvent.

  • Loading: Load the crude pyridine.

  • Elution: Elute with the TEA-containing solvent. The TEA will elute first or co-elute, effectively capping the silanols.

  • Removal: TEA (b.p. 89°C) can be removed via rotary evaporation or high-vacuum drying.

Protocol B: Oxidation of 1,4-DHP using NaNO₂ (Mild Condition)

Reference: A practical alternative to nitric acid that prevents dealkylation.

  • Setup: Dissolve the 1,4-dihydropyridine (1.0 equiv) in Glacial Acetic Acid (approx. 5-10 mL per gram).

  • Addition: Add Sodium Nitrite (NaNO₂) (1.5 - 2.0 equiv) solid in small portions over 10 minutes at room temperature.

    • Observation: Brown fumes (NOx) may evolve; ensure good ventilation.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC (DHP is usually fluorescent blue; Pyridine is UV active/dark).

  • Workup: Pour mixture into ice water. Neutralize carefully with NaOH or NaHCO₃ (exothermic!). Extract with Ethyl Acetate.[7][8]

  • Result: High yield of aromatized pyridine without side-chain cleavage.

References
  • BenchChem. (2025).[3][9] Troubleshooting common issues in pyridine synthesis. Retrieved from

  • Jubilant Ingrevia. (2024).[5] Pyridine-N-Oxide Safety Data Sheet. Retrieved from

  • Organic Chemistry Portal. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Retrieved from

  • National Institutes of Health (NIH). (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Retrieved from

  • Royal Society of Chemistry. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Retrieved from

  • Hovione. (2025). Small Molecule Development Analytical Methods: Purification of Pyridine Derivatives. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 2-(Pyridin-2-ylamino)acetic acid

Welcome to the technical support center for 2-(Pyridin-2-ylamino)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Pyridin-2-ylamino)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of its purification. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the system.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-(Pyridin-2-ylamino)acetic acid that influence its purification?

A1: Understanding the structure is paramount. 2-(Pyridin-2-ylamino)acetic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups:

  • A Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (forming -COO⁻) in basic solutions (pH > ~4-5), rendering the molecule water-soluble as a carboxylate salt.

  • A Pyridine Ring and a Secondary Amine: The pyridine nitrogen is basic (pKa of the pyridinium ion is ~5.2) and the secondary amine is also basic. These groups will be protonated (forming pyridinium and ammonium salts) in acidic solutions (pH < ~5), which also increases water solubility.

This dual nature is the cornerstone of its purification, especially via acid-base extraction. The compound exists as a zwitterion at its isoelectric point, which typically results in minimal aqueous solubility, favoring its precipitation.

Q2: What are the most common impurities I should expect from its synthesis?

A2: Impurities are almost always related to the synthetic route. A common synthesis involves the reaction of 2-aminopyridine with a two-carbon electrophile like chloroacetic acid or ethyl chloroacetate.[1][2]

Potential Impurities Include:

  • Unreacted 2-aminopyridine: A basic impurity. It is a solid that is soluble in water and many organic solvents.[3][4][5]

  • Unreacted Chloroacetic Acid (or its salt): An acidic impurity.

  • Hydrolysis Products: If an ester intermediate (e.g., ethyl 2-(pyridin-2-ylamino)acetate) is used, incomplete hydrolysis will leave this neutral, more lipophilic impurity.

  • Side-Reaction Products: Dimerization or other side reactions can occur, though these are typically minor.

  • Degradation Products: The compound may be susceptible to oxidative degradation or decarboxylation under harsh conditions.[6][7]

Q3: What are the recommended primary purification methods for 2-(Pyridin-2-ylamino)acetic acid?

A3: The choice of method depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: Highly effective for removing neutral impurities (like an unhydrolyzed ester) and can also separate from purely acidic or basic starting materials if pH is carefully controlled.[8]

  • Recrystallization: An excellent final purification step to achieve high purity and obtain crystalline material. Success is highly dependent on solvent selection. Mixtures involving water and a miscible organic solvent like acetone or ethanol are often effective.[9]

  • Chromatography: Flash column chromatography can be used, but the compound's amphoteric nature can lead to streaking on silica gel. Using a modified stationary phase like Florisil or adding a modifier (e.g., acetic acid or triethylamine) to the mobile phase can improve separation.[10] It is often reserved for removing stubborn, closely related impurities.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of methods provides the most complete picture:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities if their signals are resolved from the product's signals.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity. A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic or acetic acid) is a good starting point.[6]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to monitor reaction progress and assess the number of components in a sample.[11]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Purification & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(Pyridin-2-ylamino)acetic acid in a practical, question-and-answer format.

Scenario 1: Isolating the Product from the Reaction Mixture

Q: I've finished my synthesis. How do I perform an initial cleanup to remove the bulk of impurities before fine purification?

A: An acid-base extraction is the most logical first step, leveraging the compound's amphoteric properties. This will effectively separate your desired product from any neutral impurities, such as an unhydrolyzed ester intermediate.

AcidBaseWorkflow start Crude Reaction Mixture (in an organic solvent like Ethyl Acetate) wash_base 1. Extract with weak base (e.g., aq. NaHCO₃) start->wash_base acid_layer1 Aqueous Layer 1: Contains acidic impurities (e.g., chloroacetic acid) wash_base->acid_layer1 Aqueous Phase org_layer1 Organic Layer 1: Contains product and neutral/ basic impurities wash_base->org_layer1 Organic Phase wash_acid 2. Extract with dilute acid (e.g., 1M HCl) org_layer1->wash_acid org_layer2 Organic Layer 2: Contains neutral impurities (e.g., ester intermediate) wash_acid->org_layer2 Organic Phase acid_layer2 Aqueous Layer 2: Contains protonated product and basic impurities (e.g., 2-aminopyridine) wash_acid->acid_layer2 Aqueous Phase adjust_ph 3. Adjust pH of Aqueous Layer 2 to isoelectric point (~pH 6-7) with NaOH acid_layer2->adjust_ph precipitate Product precipitates out of solution adjust_ph->precipitate end 4. Filter, wash with cold water, and dry to get solid product precipitate->end

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and extract with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate and remove strong acidic impurities like unreacted chloroacetic acid into the aqueous layer. Discard the aqueous layer.[12]

  • Extract the Product: Now, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product and any basic impurities (like 2-aminopyridine) will be protonated and move into the aqueous layer. The neutral impurities (like an ester intermediate) will remain in the organic layer.

  • Isolate the Product: Collect the acidic aqueous layer. Slowly add a base (e.g., 1M NaOH) with stirring to adjust the pH to the isoelectric point (typically around pH 6-7). Your product should precipitate as a solid as it becomes neutral and less water-soluble.

  • Collect: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove salts, and then with a small amount of a non-polar solvent like diethyl ether to aid drying. Dry the solid under vacuum.

Scenario 2: Product Fails to Crystallize

Q: My purified product is an oil or a sticky solid. How can I induce crystallization?

A: This is a common issue, often caused by residual solvent or minor impurities inhibiting the formation of a crystal lattice.

CrystallizationTroubleshooting action_node action_node result_node result_node start Product is an Oil or Sticky Solid check_solvent Is residual solvent present (NMR/odor)? start->check_solvent remove_solvent Remove solvent under high vacuum, possibly with gentle heating or co-evaporation with a non-solvent (e.g., hexane). check_solvent->remove_solvent Yes check_purity Is the product pure by TLC/NMR? check_solvent->check_purity No remove_solvent->check_purity recrystallize Perform Recrystallization check_purity->recrystallize Yes (>90%) chromatography Purify by column chromatography check_purity->chromatography No (<90%) success Crystalline Solid Obtained recrystallize->success chromatography->recrystallize

Caption: Troubleshooting oily products.

Step-by-Step Solutions:

  • Ensure Solvent Removal: First, ensure all extraction solvents are thoroughly removed using a rotary evaporator followed by high vacuum for several hours. Co-evaporation can help: dissolve the oil in a small amount of a low-boiling solvent like dichloromethane, then add a non-solvent like hexane and evaporate again. Repeat this process.

  • Scratching: Dissolve the oil in a minimal amount of a suitable solvent. Scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution to induce crystallization.

  • Recrystallization: This is the most robust method. Finding the right solvent system is key.

Detailed Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, acetone, water, or mixtures like acetone/water or ethanol/water.[9]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.

  • Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Problem Potential Solvent System Rationale
Product is too soluble in ethanolEthanol/WaterAdding water as an anti-solvent will decrease solubility.
Product is insoluble in most solventsAcetic Acid/WaterThe acidic medium can protonate the molecule, increasing solubility. Neutralization upon cooling can aid precipitation.
Oily precipitate forms on coolingAcetone/HexaneUse a more non-polar anti-solvent to gently coax the solid out.
Scenario 3: Persistent Impurities

Q: My NMR spectrum consistently shows unreacted 2-aminopyridine, even after acid-base extraction. How can I remove it?

A: This can happen if the pH during the extraction was not controlled precisely, or if an emulsion formed, leading to poor separation.

  • Reasoning: Both your product and 2-aminopyridine are basic and will be extracted into the aqueous acid layer. However, 2-(pyridin-2-ylamino)acetic acid is also acidic. By carefully adjusting the pH of the initial solution, a separation can be achieved, but it can be difficult.

  • Solution 1: Recrystallization: A well-chosen recrystallization can often solve this, as the starting material and product will likely have different solubilities. Try a solvent system like ethyl acetate/hexane, where the more polar product may be less soluble.

  • Solution 2: Flash Chromatography: This is a very effective but more labor-intensive solution.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Because both compounds are basic, they can streak on silica. Adding a small amount (0.5-1%) of triethylamine to the mobile phase will deactivate the acidic sites on the silica, leading to much sharper peaks and better separation. Alternatively, a mobile phase containing dichloromethane and methanol can be effective.[10]

Scenario 4: Low Yield

Q: I'm losing a significant amount of my product during the acid-base extraction and precipitation step. Why?

A: Product loss often occurs for two main reasons:

  • Incomplete Precipitation: 2-(Pyridin-2-ylamino)acetic acid, even at its isoelectric point, may have some residual solubility in water.

    • Solution: After precipitation and filtration, you can try to recover more product from the aqueous filtrate. Concentrate the filtrate under reduced pressure to a smaller volume and cool it again. Alternatively, you can perform a continuous liquid-liquid extraction if the equipment is available.

  • Emulsion Formation: During extraction, vigorous shaking can create a stable emulsion (a suspension of one liquid in another) at the interface of the organic and aqueous layers, trapping your product.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.[8] Gentle swirling instead of vigorous shaking can also prevent emulsion formation in the first place.

Final Purity Assessment: A Self-Validating System

A trustworthy protocol is one that verifies itself. After any purification procedure, you must confirm its success.

Purity_Check_Logic start Purified, Dry Solid tlc Run TLC (e.g., 10% MeOH in DCM) start->tlc single_spot Single Spot? tlc->single_spot nmr Acquire ¹H NMR Spectrum single_spot->nmr Yes fail Repurify (Recrystallize or Chromatograph) single_spot->fail No no_impurities No Impurity Peaks? nmr->no_impurities hplc Run HPLC Analysis no_impurities->hplc Yes no_impurities->fail No high_purity Purity > 98%? hplc->high_purity pass Product is Pure high_purity->pass Yes high_purity->fail No

Sources

Troubleshooting

Technical Support Center: Pyridine Synthesis &amp; Impurity Control

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Impurity Formation in Pyridine Synthesis Introduction Welcome to the Pyridine Synthesis Technical Support Hub. Pyridine derivatives are ubiquit...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Impurity Formation in Pyridine Synthesis

Introduction

Welcome to the Pyridine Synthesis Technical Support Hub. Pyridine derivatives are ubiquitous in agrochemicals and pharmaceuticals (e.g., nifedipine, amlodipine). However, the synthesis—whether via Hantzsch condensation (lab scale) or Chichibabin cyclization (industrial scale)—is prone to specific impurity profiles that degrade yield and biological activity.

This guide treats your synthesis as a system. We do not just "fix" the error; we diagnose the mechanistic failure that caused it. Below are the three most common "Support Tickets" we receive from researchers, accompanied by validated protocols and logic flows.

Ticket #001: The "Yellow Product" (Incomplete Oxidation)

User Complaint: "I performed a Hantzsch synthesis. The product should be a white solid/colorless oil, but I isolated a bright yellow solid. The melting point is 20°C lower than reported."

Diagnosis: 1,4-Dihydropyridine (1,4-DHP) Contamination

In the Hantzsch synthesis, the immediate product is a 1,4-dihydropyridine.[1][2][3] This intermediate must be oxidatively aromatized to form the pyridine ring. If this step is incomplete, the DHP remains. DHPs are often yellow due to extended conjugation involving the NH and carbonyl groups, whereas pure pyridines are often colorless.

The Fix: Aromatization Protocols

You must force the oxidation. Choose a method based on your substrate's sensitivity.

MethodReagentConditionsBest For
Standard Nitric Acid (

)
Dilute, gentle heatRobust alkyl-pyridines.
Chemoselective DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Reflux in DichloromethaneSubstrates with acid-sensitive groups (acetals, esters).
Green/Catalytic

or Aerobic Oxidation
Activated

in refluxing chloroform
Avoiding toxic oxidants; large scale.
Root Cause Analysis (Mechanism)

The DHP ring contains an


 hybridized carbon at position 4. Aromatization requires the removal of a hydride (

) and a proton (

).
  • Failure Point: Steric hindrance at the C4 position (e.g., o-substituted aryl groups) can block the oxidant's approach, leaving unreacted DHP.

Visualization: Hantzsch Control Workflow

Hantzsch_Control Start Reagents (Aldehyde + Beta-Keto Ester + NH3) Intermediate 1,4-DHP Intermediate (Often Yellow) Start->Intermediate Cyclization Oxidation Aromatization Step (Critical Control Point) Intermediate->Oxidation Oxidant Added Product Pyridine Product (Colorless) Oxidation->Product Success (-H2) Impurity Impurity: DHP (Incomplete Ox.) Oxidation->Impurity Weak Oxidant/Sterics SideProduct Impurity: Dealkylation (Over-Oxidation) Oxidation->SideProduct Harsh Conditions (e.g. Conc. HNO3)

Caption: Critical Control Points in Hantzsch Synthesis. The oxidation step is the primary source of failure.

Ticket #002: "The Tar" (Polymerization & Aldol Side-Reactions)

User Complaint: "My reaction mixture turned into a dark, viscous black oil. Yield is <10%."

Diagnosis: Runaway Aldol Condensation

This is common in Chichibabin or condensation-based syntheses. Aldehydes and ketones are reactive electrophiles. In the presence of base (ammonia/amines), they can undergo uncontrolled polymerization (aldol-type) rather than cyclizing into pyridine.

The Fix: Stoichiometry & Temperature Control
  • Ammonia Overpressure: In gas-phase synthesis, use a high molar ratio of Ammonia:Aldehyde (often >3:1). Excess ammonia favors imine formation (pathway to pyridine) over aldol condensation (pathway to tar).

  • Stepwise Addition: Do not mix all reagents at once. Pre-form the enamine or imine at low temperature before raising the heat for cyclization.

  • Workup - "The Acid Rescue":

    • Dissolve the tar in organic solvent (EtOAc).

    • Extract with 1M HCl . Pyridines are basic and will move to the aqueous layer (

      
      ). Neutral tars/polymers remain in the organic layer.
      
    • Wash the aqueous layer with fresh organic solvent.

    • Basify the aqueous layer (NaOH) to pH 10 and extract the pure pyridine back into organics.

Ticket #003: Regio-Isomer Soup (Selectivity Issues)

User Complaint: "NMR shows a complex aromatic region. I have a mixture of 2-substituted and 4-substituted pyridines."

Diagnosis: Lack of Regiocontrol

In the Chichibabin synthesis (e.g., acetaldehyde + ammonia), the formation of 2-picoline vs. 4-picoline depends on how the enamine intermediates cyclize. In Hantzsch , unsymmetrical beta-keto esters lead to mixed isomers if the condensation direction isn't controlled.[4]

The Fix: Catalyst & Steric Steering

1. For Hantzsch (Lab Scale):

  • Enamine Pre-formation: React one equivalent of beta-keto ester with ammonia first to form the enamine. Then add the aldehyde and the second equivalent of beta-keto ester.[5] This forces a specific ordering of bond formation.

2. For Chichibabin (Industrial/Catalytic):

  • Shape Selectivity: Use Zeolite catalysts (e.g., ZSM-5) instead of amorphous alumina. The pore structure of ZSM-5 imposes steric constraints that favor the slimmer isomer (often 4-picoline) or preventing the formation of bulky polysubstituted byproducts.

Data: Catalyst Influence on Selectivity
Catalyst TypeDominant MechanismMajor Product (Acetaldehyde + NH3)Impurity Profile
Amorphous

Acid-Base Surface2-Picoline & 4-Picoline MixHigh Tars (non-selective)
Zeolite ZSM-5 Shape Selective (Microporous)4-Picoline (Favored)Low Tars (Coking restricted)
Modified Zeolite (Pb/Co) Lewis Acid Modified2-Picoline (Favored)Metal leaching possible

Logic Flow: Purification Decision Tree

When your crude reaction mixture is impure, follow this logic to isolate the pyridine core.

Purification_Tree Start Crude Reaction Mixture Q1 Is the impurity Basic (e.g. Isomers)? Start->Q1 Action_Acid Acid-Base Extraction (1M HCl wash) Q1->Action_Acid No (Neutral Tars) Action_Distill Fractional Distillation (Boiling Point Separation) Q1->Action_Distill Yes (Picolines/Lutidines) Q2 Is it Colored (Yellow/Brown)? Action_Acid->Q2 Action_Distill->Q2 Action_Oxidize Treat with KMnO4 or Steam Distill over Acid Q2->Action_Oxidize Yes (Trace DHP/Oxides) Final Pure Pyridine Q2->Final No Action_Oxidize->Final Action_Complex ZnCl2 Complexation (ppt. pure Pyridine) Action_Complex->Final For Stubborn Isomers

Caption: Decision matrix for purifying crude pyridine mixtures based on impurity chemical properties.

Frequently Asked Questions (FAQs)

Q: Why does my pyridine smell different than the commercial bottle? A: Pure pyridine has a distinct, nauseating "fishy" odor. If your product smells sweet or fruity, you likely have unreacted beta-keto esters or aldehydes . If it smells acrid/burnt, you have polymeric tars .

Q: Can I use microwave synthesis to avoid impurities? A: Yes. Microwave irradiation often suppresses side reactions (like thermal degradation) by reducing reaction time from hours to minutes. It is particularly effective for the Hantzsch aromatization step using mild oxidants like Ferric Nitrate.

Q: How do I remove water traces? Pyridine is hygroscopic. A: Do not use silica gel (pyridine binds to it). Dry over solid KOH or NaOH pellets, then distill from


 if strictly anhydrous conditions are required.

References

  • Katritzky, A. R., et al. (1986).[2] "The Mechanism of the Hantzsch Pyridine Synthesis: A Study by 15N and 13C Spectroscopy." Tetrahedron. Link[2]

  • BenchChem Technical Support. (2025). "Overcoming challenges in the purification of pyridine compounds." Link

  • Memba, J., et al. (2023). "Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash." MDPI Molecules. Link

  • Baran Lab. (2004). "Pyridine Synthesis: Cliff Notes." Scripps Research Institute. Link

  • Khadilkar, B., et al. (1995). "Microwave assisted synthesis of substituted pyridines." Synthetic Communications. (Contextual reference for FAQ on Microwaves).

Sources

Optimization

Technical Support Center: Stability of 2-(Pyridin-2-ylamino)acetic acid in Solution

Welcome to the technical support guide for 2-(Pyridin-2-ylamino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Pyridin-2-ylamino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Understanding and controlling its stability is paramount for ensuring the reproducibility of experimental results, the integrity of analytical data, and the overall success of research and development projects.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses the most common initial inquiries regarding the handling and stability of 2-(Pyridin-2-ylamino)acetic acid.

Q1: What is 2-(Pyridin-2-ylamino)acetic acid, and why is its stability in solution a critical concern?

2-(Pyridin-2-ylamino)acetic acid is a heterocyclic compound incorporating a pyridine ring, a secondary amine linker, and a carboxylic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the combination of these functional groups also renders it susceptible to several degradation pathways in solution. Poor stability can lead to a loss of the active compound, the appearance of confounding degradation products, and a general lack of experimental reproducibility. For drug development professionals, understanding the stability profile is a non-negotiable aspect of preclinical assessment.

Q2: What are the recommended storage conditions for the compound in its solid state?

Proper storage of the solid material is the first line of defense against degradation. Storing the compound incorrectly can introduce impurities and instability even before it is brought into solution.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated). For long-term storage (>1 year), -20°C is preferable.Minimizes thermal degradation, thereby preserving the compound's chemical integrity.[1]
Light Protect from light; store in an opaque or amber container.Pyridine derivatives are often light-sensitive and can undergo photolytic degradation upon exposure to UV or visible light.[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The secondary amine and the electron-rich pyridine ring are potential sites for oxidation.[1][2]
Moisture Store in a dry environment, preferably in a desiccator.The compound may be hygroscopic; absorbed moisture can promote hydrolysis or other degradation pathways.[1]

Q3: What are the primary factors that induce degradation of 2-(Pyridin-2-ylamino)acetic acid in solution?

Once dissolved, the compound's stability is influenced by a new set of environmental factors. The primary drivers of degradation in solution are:

  • pH: Both acidic and basic conditions can catalyze hydrolysis and other reactions. The stability of pyridine-containing compounds is often pH-dependent.[4][5]

  • Light: Photodegradation is a significant risk for pyridine derivatives.[2][6]

  • Temperature: Elevated temperatures accelerate most degradation reactions, including thermal decomposition and decarboxylation.[2][7]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing species can lead to the formation of N-oxides or other oxidation products.[2]

  • Solvent Choice: The polarity and protic nature of the solvent can influence degradation rates and pathways.

Section 2: Troubleshooting Guide for Common In-Solution Issues

This section provides a question-and-answer formatted guide to directly address specific problems you may encounter during your experiments.

Q: My solution of 2-(Pyridin-2-ylamino)acetic acid is gradually turning yellow or brown. What is the likely cause and how can I prevent it?

A: A color change is a classic indicator of chemical degradation, most commonly due to oxidation or photodegradation.

  • Causality (The "Why"): The pyridine ring and the secondary amine are susceptible to oxidation, which can create highly conjugated systems that absorb visible light, appearing colored. Similarly, UV light can provide the energy needed to initiate photochemical reactions, leading to colored byproducts.[2] Pyridine derivatives are known to undergo such photochemical reactions.[2][6]

  • Troubleshooting & Prevention:

    • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial. Perform manipulations in a dimly lit area where possible.

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If your experiment is particularly sensitive, consider preparing and handling the solution in a glovebox or under a continuous stream of inert gas.

    • Add Antioxidants: For some applications, the addition of a small amount of an antioxidant may be permissible, but this should be validated to ensure it doesn't interfere with your downstream assays.

Q: My HPLC analysis shows a consistent decrease in the main peak area over time, even when stored in the dark at 4°C. What could be happening?

A: A time-dependent loss of your main compound suggests a slow, underlying chemical instability. The most probable culprits are hydrolysis or decarboxylation.

  • Causality (The "Why"):

    • Hydrolysis: Depending on the pH of your solution (even unbuffered "neutral" water can have a pH that promotes slow hydrolysis), the molecule could be susceptible to cleavage. Acidic or basic conditions are known to catalyze hydrolysis in similar molecules.[2]

    • Decarboxylation: Pyridylacetic acids, particularly those with the acetic acid moiety at the 2-position, are known to be exceptionally unstable and can readily lose CO₂.[7] This process can be accelerated by heat but may also occur slowly at lower temperatures.[7]

  • Troubleshooting Workflow: To systematically diagnose this issue, follow a logical workflow. The diagram below outlines the key decision points and actions.

G Troubleshooting Workflow for Concentration Loss start Start: Concentration Loss Observed check_ph Is the solution buffered? start->check_ph check_temp check_temp check_ph->check_temp Yes action_buffer Action: Prepare fresh solution in a suitable buffer (pH 5-7). Re-analyze. check_ph->action_buffer No check_solvent What is the solvent? check_temp->check_solvent No action_temp Action: Ensure strict temperature control. Prepare fresh and store at 2-8°C immediately. check_temp->action_temp Yes action_solvent Action: Consider aprotic solvent (e.g., DMSO, Acetonitrile) for stock. Dilute into aqueous buffer just before use. check_solvent->action_solvent result_stable Result: Problem Solved action_buffer->result_stable Success result_unstable Result: Still Unstable. Consider Forced Degradation Study to identify products. action_buffer->result_unstable Failure action_temp->result_stable Success action_temp->result_unstable Failure action_solvent->result_stable Success action_solvent->result_unstable Failure

Caption: Troubleshooting workflow for diagnosing compound concentration loss.

Q: I am seeing new, smaller peaks appearing in my LC-MS analysis over time. How can I confirm they are degradation products and not contaminants?

A: The appearance of new, related peaks is strong evidence of degradation. The gold-standard method for confirming this is to perform a forced degradation study .

  • Causality (The "Why"): A forced degradation study intentionally exposes the compound to harsh conditions (strong acid, strong base, oxidation, high heat, and intense light) to accelerate the formation of degradation products.[2] By analyzing these stressed samples, you can create a "fingerprint" of the potential degradants. If the unknown peaks in your experimental samples match the retention times and mass spectra of the peaks generated during the forced degradation, you can confidently identify them as degradation products. This is a core principle of stability-indicating method validation in the pharmaceutical industry.

  • Action: Proceed to Section 3 for a detailed protocol on how to conduct a forced degradation study.

Section 3: Experimental Protocols for Stability Assessment

Trustworthy data begins with robust protocols. The following workflows provide a framework for preparing solutions and actively investigating the stability of 2-(Pyridin-2-ylamino)acetic acid.

Protocol 1: Best Practices for Stock Solution Preparation
  • Solvent Selection: Based on known solubility data for related compounds, high-purity water, methanol, or ethanol are suitable starting points.[8] For long-term storage, consider a DMSO stock, which is generally less reactive.

  • Weighing: Use a calibrated analytical balance and weigh the solid compound in a low-humidity environment.

  • Dissolution: Add the solvent to the solid and use gentle sonication or vortexing to aid dissolution. Avoid heating the solution to dissolve the compound, as this can cause immediate thermal degradation.[7]

  • Buffering: If an aqueous solution is required, use a freshly prepared buffer. A citrate or phosphate buffer in the pH range of 5-7 is a good starting point to avoid extremes of pH.

  • Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE, check for compatibility) to remove any particulates.

  • Storage: Immediately store the solution in a tightly sealed, light-protected vial at 2-8°C.

Protocol 2: Forced Degradation Study Workflow

This protocol will help you proactively identify potential degradation products.

G Experimental Workflow for Forced Degradation Study cluster_stress 2. Apply Stress Conditions (in parallel) prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile:Water) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxid Oxidative (e.g., 3% H₂O₂, RT) therm Thermal (e.g., 80°C in solution) photo Photolytic (e.g., UV Lamp, 254nm) control Control Sample (Stock solution, protected from stress) sampling 3. Sample at Time Points (e.g., 0, 2, 8, 24 hours) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling control->sampling quench 4. Quench/Neutralize (If necessary, e.g., neutralize acid/base) sampling->quench analyze 5. Analyze All Samples (LC-MS / HPLC-UV) quench->analyze compare 6. Compare Chromatograms (Identify new peaks and mass shifts) analyze->compare

Caption: A typical workflow for conducting a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.[2]

  • Aliquot and Stress: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

  • Apply Stress Conditions: Treat each aliquot according to the conditions outlined in the table below. Include a "control" sample that is stored under ideal conditions (e.g., 4°C, protected from light).[2]

  • Time Points: At specified time intervals (e.g., 2, 8, 24 hours), take a sample from each vial.

  • Neutralization/Quenching: Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to stop the reaction and protect the analytical column.

  • Analysis: Analyze all samples, including the control and t=0 samples, by a stability-indicating LC-MS or HPLC-UV method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Note the appearance of new peaks, the decrease in the parent peak, and any mass shifts observed in the MS data to identify potential degradation products.

Stress ConditionTypical Reagent/SetupIncubation Temperature
Acid Hydrolysis 0.1 M HCl60°C
Base Hydrolysis 0.1 M NaOH60°C
Oxidation 3% H₂O₂Room Temperature
Thermal Solution in heating block/oven80°C
Photolytic Solution in quartz cuvette under a UV lamp (e.g., 254/365 nm)Room Temperature

Section 4: The Chemistry of Degradation

Understanding the potential chemical transformations provides a predictive framework for stability issues.

Q: What are the most likely chemical degradation pathways for this molecule?

A: Based on its structure, 2-(Pyridin-2-ylamino)acetic acid is susceptible to several degradation mechanisms.

G Potential Degradation Pathways parent {2-(Pyridin-2-ylamino)acetic acid} decarb Decarboxylation Product (Loss of CO₂) parent->decarb Heat, pH oxid_n Pyridine N-Oxide (Oxidation) parent->oxid_n Oxidizing Agents (e.g., H₂O₂) hydrolysis Hydrolysis Products (e.g., 2-Aminopyridine) parent->hydrolysis Acid / Base photochem Photochemical Products (Complex Rearrangements) parent->photochem UV/Vis Light

Caption: Simplified diagram of potential degradation pathways.

  • Decarboxylation: This is a high-risk pathway. The nitrogen atom in the pyridine ring can stabilize the intermediate formed during the loss of carbon dioxide, making this reaction more favorable than for a simple phenylacetic acid.[7] This is often promoted by heat.

  • Oxidation: The pyridine nitrogen is a prime target for oxidation, forming a pyridine-N-oxide. The secondary amine is also susceptible to oxidation. This is promoted by dissolved oxygen, peroxides, or metal ion contaminants.[2]

  • Hydrolysis: While the C-N bond is generally stable, extremes of pH can promote its cleavage, leading to the formation of 2-aminopyridine and other fragments.

  • Photodegradation: Exposure to light, especially UV, can excite the aromatic system, leading to complex radical-based reactions, rearrangements, or polymerization, which are often difficult to characterize.[2][6]

By understanding these potential issues and employing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the integrity of their work with 2-(Pyridin-2-ylamino)acetic acid.

References

  • Raczyńska, E. D., & Gal, J. F. (2008). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Structural Chemistry, 19(6), 957-964. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Phenylglycine. Carl ROTH. Retrieved from [Link]

  • Saeed, I. M., Lee, V. S., Mazari, S. A., Ali, B. S., Basirun, W. J., Asghar, A., Ghalib, L., & Jan, B. M. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal, 11(1), 10. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Carl ROTH. Retrieved from [Link]

  • Saeed, I. M., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Chemistry Central Journal. Retrieved from [Link]

  • American Chemical Society. (n.d.). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Aminopyridin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Yulizar, Y., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(pyridin-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(pyridin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gaber, H. A., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Decarboxylation of N -Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu 2+ and VO 2+ Ions. Retrieved from [Link]

  • Burton, K. (1955). The Stability of Pyridine Nucleotides. ResearchGate. Retrieved from [Link]

  • Zhang, X., Song, D., & Lippard, S. J. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry, 73(2), 734–737. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Solubility of Pyridine-Based Compounds

Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Executive Summary Pyridine-based compounds often present significant solubility challenges due to thei...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

Pyridine-based compounds often present significant solubility challenges due to their planar aromatic structure (facilitating strong


-

stacking) and moderate lipophilicity. While the pyridine nitrogen provides a handle for ionization (

), it acts as a weak base, making salt selection non-trivial.

This guide provides a tiered approach to solubility enhancement, moving from thermodynamic modifications (salts/cocrystals) to kinetic stabilization (amorphous dispersions).[1]

Module 1: Salt Engineering & Selection

The First-Line Defense: Because pyridine is ionizable, salt formation is the most thermodynamically stable method to improve solubility. However, not all acids will form stable salts.

The Rule

For a proton transfer to occur and form a stable salt, the difference between the


 of the base (pyridine) and the acid must be sufficient.
  • Rule:

    
    [2]
    
  • Implication: Since pyridine has a

    
    , you require a counter-ion with a 
    
    
    
    .
Recommended Counter-ions

Do not waste time screening weak acids (e.g., acetic acid, fumaric acid) unless you are targeting a cocrystal .

Counter-ionAcid Source

(approx)
Suitability for Pyridine
Chloride Hydrochloric Acid-7.0High. First choice. Forms stable lattices.
Mesylate Methanesulfonic Acid-1.9High. Breaks lattice energy effectively.
Sulfate Sulfuric Acid-3.0Moderate. Risk of hygroscopicity.
Tosylate p-Toluenesulfonic Acid-2.8High. Good for lipophilic salts.
Tartrate Tartaric Acid3.0Low.

. Risk of dissociation.
Decision Logic: Salt vs. Cocrystal

Use the following logic flow to determine your solid-state strategy.

Salt_Decision_Tree Start Start: Pyridine Compound Check_pKa Check pKa (Approx 5.2) Start->Check_pKa Delta_Calc Calculate ΔpKa (pKa_base - pKa_acid) Check_pKa->Delta_Calc Decision Is ΔpKa > 3? Delta_Calc->Decision Salt_Route Salt Formation Likely (Proton Transfer) Decision->Salt_Route Yes Cocrystal_Route Cocrystal Likely (H-Bonding Network) Decision->Cocrystal_Route No Select_Strong Select Strong Acids: HCl, Mesylate, Tosylate Salt_Route->Select_Strong Select_Weak Select Coformers: Benzoic, Succinic, Resorcinol Cocrystal_Route->Select_Weak

Figure 1: Decision matrix for selecting between salt formation and cocrystallization based on pKa differentials.

Module 2: Amorphous Solid Dispersions (ASDs)

The "Spring and Parachute" Strategy: If salt formation fails (e.g., salts are hygroscopic or oil out), ASDs are the next logical step. This approach generates a high-energy amorphous form (the "Spring") and stabilizes it using a polymer (the "Parachute") to prevent recrystallization.

Polymer Selection for Pyridines

Pyridine compounds often crystallize rapidly. You need a polymer that interacts with the nitrogen lone pair to inhibit nucleation.

  • HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate): The gold standard. The succinate groups are acidic and can interact with the basic pyridine nitrogen, providing exceptional stabilization.

  • PVP-VA (Copovidone): Good general solubility, but lacks the specific acid-base interaction of HPMC-AS.

Protocol: Solvent-Controlled Precipitation (Small Scale)

Use this to screen polymers before scaling to spray drying.

  • Dissolution: Dissolve your compound in a minimal amount of Acetone or Methanol.

  • Polymer Prep: Dissolve HPMC-AS (L, M, and H grades) in the same solvent at a 1:3 drug-to-polymer ratio.

  • Mixing: Combine solutions.

  • Crash Precipitation: Rapidly inject the mixture into cold hexanes or water (if the polymer is insoluble in water at that pH) under vigorous stirring.

  • Observation: If a clear precipitate forms (amorphous), filter and dry. If it turns cloudy/crystalline immediately, the polymer failed the "parachute" test.

Spring_Parachute Crystalline Crystalline Drug (Low Solubility) Amorphous Amorphous Form (High Energy 'Spring') Crystalline->Amorphous Energy Input (Spray Dry/Melt) Supersaturation Supersaturated Solution Amorphous->Supersaturation Dissolution Precipitation Recrystallization (Failure) Supersaturation->Precipitation No Polymer Maintained Stabilized Solution (Polymer 'Parachute') Supersaturation->Maintained With HPMC-AS

Figure 2: The "Spring and Parachute" mechanism. The polymer prevents the supersaturated solution from crashing back to the crystalline state.

Module 3: Troubleshooting & FAQs

Q1: My pyridine salt is "oiling out" instead of crystallizing. What is happening?

Diagnosis: You have likely created an Ionic Liquid or the lattice energy is insufficient to overcome solvation. Fix:

  • Change Solvent: Switch to a less polar solvent (e.g., Diethyl Ether or MTBE) to force precipitation.

  • Change Counter-ion: If using a flexible chain acid (like hexanoic acid), switch to a rigid, planar acid (like Benzenesulfonic acid) to encourage stacking and lattice formation.

  • Seeding: The oil may be a supersaturated state. Scratch the glass or add a seed crystal of the free base to induce nucleation.

Q2: The compound dissolves in the stomach (pH 1.2) but precipitates in the intestine (pH 6.8).

Diagnosis: This is the classic "free base crash." The pyridine salt dissociates at neutral pH, and the free base is insoluble. Fix:

  • Switch to ASD: Use HPMC-AS. It is enteric; it remains intact in the stomach and releases the drug in the intestine with the polymer, which then inhibits precipitation (the Parachute effect).

  • Cyclodextrins: Use HP-

    
    -Cyclodextrin. The complexation equilibrium competes with precipitation, keeping the free base in solution even as pH rises.
    
Q3: Can I use weak acids like Acetic Acid?

Technical Answer: Generally, no . With a pyridine pKa of ~5.2 and Acetic Acid pKa of ~4.8, the


 is 0.4. This will result in a co-crystal or a solvate that dissociates immediately upon contact with moisture or humidity. Stick to acids with pKa < 2.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews. Link

  • Newman, A. (2013). Pharmaceutical Cocrystals: An Update. Crystal Growth & Design. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[5] International Journal of Pharmaceutics. Link

Sources

Optimization

Technical Support Center: Purification of Crude 2-Amino-3-Cyanopyridine Derivatives

[1][2] Welcome to the Specialized Separation Sciences Hub. Ticket ID: #PYR-CN-002 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the Specialized Separation Sciences Hub. Ticket ID: #PYR-CN-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

2-Amino-3-cyanopyridines are privileged scaffolds in medicinal chemistry, serving as precursors for IKK-β inhibitors, adenosine receptor antagonists, and anti-cancer agents.[1][2] However, their synthesis—typically via multi-component reactions (MCR) involving malononitrile, aldehydes, and ketones—often yields "brick dust" solids or intractable oils due to Knoevenagel condensation byproducts and oligomeric impurities.[3]

This guide provides a self-validating purification workflow designed to recover high-purity material (>98%) from these challenging crude mixtures.

Module 1: The "Sticky Solid" Crisis (Phase Separation)[1]

Issue: The reaction mixture has cooled to a viscous, dark oil or a sticky gum that refuses to precipitate, despite TLC showing product formation. Diagnosis: You are likely dealing with a "eutectic trap" where unreacted malononitrile and chalcone intermediates are preventing the crystal lattice of your product from forming.[1][3]

Protocol A: The "Crash and Triturate" Method

Do not attempt recrystallization on an oil.[1] You must isolate a solid first.[1][3]

  • Quench & Wash: If your synthesis was solvent-free or in high-boiling solvents (e.g., ethylene glycol), pour the crude reaction mixture into ice-cold water (10x volume) with vigorous stirring.[1][3]

    • Mechanism:[1][3][2] Ammonium acetate and excess malononitrile are water-soluble.[1][3] This step removes the bulk of the "solubility modulators" keeping your product in the oil phase.[1]

  • Trituration: If an oil persists after the water wash:

    • Decant the water.[1][3][4][5]

    • Add a minimal amount of cold Ethanol/Water (2:1) or Diethyl Ether .[1][3]

    • Sonication: Sonicate for 5–10 minutes. This provides the mechanical energy to disrupt the amorphous phase and induce nucleation.[1][3]

  • Filtration: Vacuum filter the resulting solid immediately.[1]

Visualization: Troubleshooting Oily Crudes

OilyCrudeWorkflow Start Crude Reaction Mixture State1 State: Viscous Oil/Gum Start->State1 Action1 Pour into Ice Water (10x vol) Vigorous Stirring State1->Action1 Decision1 Solid Precipitated? Action1->Decision1 PathYes Vacuum Filter Wash with H2O Decision1->PathYes Yes PathNo Decant Water Add Et2O or Cold EtOH/H2O Decision1->PathNo No End Crude Solid Isolated PathYes->End ActionSonic Sonicate (10 mins) Scratch flask wall PathNo->ActionSonic ActionSonic->End

Caption: Logical workflow for converting intractable oils into filterable solids via solvent modulation.

Module 2: Purification Protocols (Recrystallization & Chromatography)

Issue: The crude solid is colored (brown/yellow) or contains regioisomers. Technical Insight: 2-amino-3-cyanopyridines possess a "push-pull" electronic system.[1][3] The amino group is conjugated to the electron-withdrawing cyano and pyridine ring, reducing its basicity but increasing polarity.[1][3]

Protocol B: Recrystallization (The Gold Standard)

For >80% of derivatives, recrystallization is superior to chromatography due to the high melting points of these compounds.[1]

Solvent SystemRatio (v/v)Target ImpuritiesNotes
Ethanol (95%) N/AGeneral organic byproductsPrimary Choice. Most derivatives crystallize as needles/prisms upon cooling.[1]
DMF / Water 1:1 to 1:5Highly insoluble "brick dust"Dissolve in hot DMF, add hot water until turbid, cool slowly.[1][3]
Acetonitrile N/APolar tarsGood for removing non-polar chalcone intermediates.[1][3]
Acetic Acid N/AIsomersFor extremely insoluble derivatives; crystallize by neutralizing with ammonia.[1][3]

Step-by-Step:

  • Dissolve crude solid in boiling 95% Ethanol . Use 10–15 mL per gram of crude.

  • If the solution is dark brown, add Activated Carbon (10 wt%) and boil for 5 mins. Filter hot through Celite.[1][3]

  • Allow the filtrate to cool to room temperature slowly (2 hours) to avoid trapping impurities.

  • Chill at 4°C for 4 hours.

  • Filter and wash with cold ethanol .

Protocol C: Flash Chromatography (For Regioisomers)

If recrystallization fails to separate regioisomers (e.g., 4-aryl vs 6-aryl substitution patterns), use silica gel chromatography.[1][3]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][3]

  • Mobile Phase: Gradient Hexane : Ethyl Acetate .[1][3]

    • Start: 90:10 (Elutes non-polar aldehydes/chalcones).[1]

    • Ramp: 60:40 (Elutes target cyanopyridine).[1]

  • Modifier: If tailing occurs, add 1% Triethylamine .[1][3] Note: Although the amino group is weakly basic, silica acidity can still cause streaking.[1][3]

Visualization: Purification Decision Matrix

PurificationLogic Input Crude Solid Test Solubility Test (Hot EtOH) Input->Test Soluble Fully Soluble Test->Soluble Insoluble Insoluble/Brick Dust Test->Insoluble RecrystEtOH Recrystallize: 95% EtOH (Add Carbon if dark) Soluble->RecrystEtOH RecrystDMF Recrystallize: DMF/H2O Insoluble->RecrystDMF CheckPurity Check Purity (HPLC/NMR) RecrystEtOH->CheckPurity RecrystDMF->CheckPurity IsomerIssue Isomers Present? CheckPurity->IsomerIssue Column Flash Column Hex:EtOAc (10% -> 50%) IsomerIssue->Column Yes Final Pure Product IsomerIssue->Final No Column->Final

Caption: Decision tree for selecting between solvent systems and chromatographic intervention.

Module 3: Impurity Scavenging

Issue: NMR shows persistent aliphatic peaks (malononitrile oligomers) or metal residue (if metal catalysts were used).

Removing Malononitrile Residues

Unreacted malononitrile is a common contaminant.[1][3]

  • Chemical Wash: Dissolve the product in Ethyl Acetate and wash with 10% Na2CO3 .[1][3] Malononitrile is weakly acidic (pKa ~11) and will partition into the aqueous basic layer.[1][3]

  • Warning: Do not use strong bases (NaOH) as they may hydrolyze the cyano group to an amide.[1][3]

Metal Scavenging

If synthesized using catalysts (e.g., Cu, Zn, or Fe nanoparticles as described in recent literature):

  • Resin Treatment: Dissolve product in THF/MeOH.[1][3] Add QuadraPure™ TU (thiourea scavenger) or equivalent.[1][3] Stir for 4 hours, then filter.

  • Recrystallization Check: Metal salts often disrupt crystallization.[1][3] If the product refuses to crystallize, perform a metal scavenge first.[1][3]

Frequently Asked Questions (FAQ)

Q: My product is fluorescent. Is this an impurity? A: Not necessarily. Many 2-amino-3-cyanopyridines exhibit intrinsic fluorescence due to the conjugated donor-acceptor system.[1][3] However, verify purity via HPLC (254 nm vs. fluorescence detector) to ensure the emission isn't from a highly conjugated byproduct.

Q: The melting point is broad (e.g., 185–195°C).[1] What does this indicate? A: This indicates solvation or regioisomer contamination.[1][3] Dry the sample under high vacuum (60°C, 12 hours) to remove trapped ethanol. If the range remains broad, check 1H NMR for "shadow peaks" indicating a minor isomer.[1]

Q: Can I use DMSO for recrystallization? A: Avoid DMSO if possible. While it dissolves the compounds, its high boiling point makes recovery difficult and can lead to oiling out upon water addition.[1] DMF is preferred due to slightly easier removal.[1]

References

  • Microwave-Assisted Synthesis: Tu, S., et al. (2005).[1][3][2] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc.

  • Solubility & Recrystallization: Wang, J., et al. (2022).[1][3] Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. [1][3]

  • Catalytic Synthesis & Impurity Profiles: Suresh, R., et al. (2013).[1] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie.

  • Malononitrile Purification Context: Freeman, F. (1969).[1][3] Properties and Reactions of Malononitrile. Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Pyridine-Based Compounds

The pyridine scaffold, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and structural resemblance to benze...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and structural resemblance to benzene make it a privileged pharmacophore in a vast array of therapeutic agents. This guide provides an in-depth comparison of the biological activities of different pyridine-based compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.

Antimicrobial Activity of Pyridine Derivatives

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Comparative Efficacy of Antimicrobial Pyridine Compounds

The antimicrobial potency of pyridine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.

Compound IDChemical Structure/NameTarget MicroorganismMIC (µg/mL)Reference
P-1 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli0.2–1.3[1]
P-2 2-phenyloxazolo[4,5-b]pyridineMethicillin-resistant S. aureus (MRSA)1.56–3.12[1]
P-3 N-alkylated pyridine-based organic salt (Compound 66)S. aureus56 ± 0.5% inhibition at 100 µg/mL[2]
P-4 N-alkylated pyridine-based organic salt (Compound 66)E. coli55 ± 0.5% inhibition at 100 µg/mL[2]
Standard AmpicillinMethicillin-resistant S. aureus (MRSA)6.25–12.5[1]
Standard StreptomycinMethicillin-resistant S. aureus (MRSA)6.25–12.5[1]

Analysis of Antimicrobial Activity:

The data clearly indicates that certain pyridine derivatives exhibit potent antimicrobial activity, in some cases surpassing conventional antibiotics against resistant strains. For instance, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines (P-1 ) demonstrate very low MIC values against E. coli[1]. Similarly, 2-phenyloxazolo[4,5-b]pyridine (P-2 ) is notably effective against the formidable MRSA, with MIC values significantly lower than those of ampicillin and streptomycin[1]. The N-alkylated pyridine-based organic salts also show promising inhibitory effects against both Gram-positive and Gram-negative bacteria[2].

The causality behind these experimental findings often lies in the specific structural modifications of the pyridine ring. The incorporation of lipophilic groups can enhance membrane permeability, while the addition of functional groups capable of interacting with key bacterial enzymes or cellular components can disrupt essential microbial processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines a self-validating system for determining the MIC of a compound, ensuring reproducibility and accuracy.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and the lowest concentration of the compound that inhibits visible microbial growth is recorded as the MIC.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the pyridine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Mix thoroughly and transfer 100 µL to the next well. Repeat this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well, except for the sterility control wells (which contain only broth).

  • Controls:

    • Growth Control: Wells containing MHB and the bacterial inoculum, but no test compound.

    • Sterility Control: Wells containing only MHB.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results A Prepare Compound Stock Solution C Perform Serial Dilution of Compound A->C B Prepare Microtiter Plate (100 µL Broth/well) B->C E Inoculate Wells with Bacteria C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate Plate (37°C, 18-24h) E->F G Read Results (Visual or Plate Reader) F->G H Determine MIC G->H

Experimental workflow for the MIC assay.

Anticancer Activity of Pyridine Derivatives

The pyridine moiety is a prevalent feature in numerous anticancer drugs. Its derivatives have been shown to exert cytotoxic effects against a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity of Anticancer Pyridine Compounds

The anticancer activity of pyridine derivatives is commonly assessed using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher cytotoxic potency.

Compound IDChemical Structure/NameCancer Cell LineIC50 (µM)Reference
P-5 Pyridine-urea derivative (Compound 8e)MCF-7 (Breast Cancer)0.22 (48h) / 0.11 (72h)[3]
P-6 Pyridine-urea derivative (Compound 8n)MCF-7 (Breast Cancer)1.88 (48h) / 0.80 (72h)[3]
P-7 Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast Cancer)45[4]
P-8 Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast Cancer)47.7[4]
Standard DoxorubicinMCF-7 (Breast Cancer)1.93[3]

Analysis of Anticancer Activity:

The presented data highlights the significant anticancer potential of pyridine-ureas and imidazo[1,2-a]pyridines. Notably, the pyridine-urea derivative P-5 exhibits exceptional potency against the MCF-7 breast cancer cell line, with IC50 values substantially lower than the standard chemotherapeutic drug, Doxorubicin[3]. The imidazo[1,2-a]pyridine derivatives also demonstrate cytotoxic effects, albeit at higher concentrations[4].

The structure-activity relationship (SAR) studies often reveal that the antiproliferative activity is influenced by the nature and position of substituents on the pyridine ring[5]. The presence of specific functional groups can enhance the compound's ability to interact with biological targets, such as kinases or DNA, leading to cell death.

Mechanism of Action: Induction of Apoptosis

Many pyridine-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This is a highly regulated process that involves a cascade of specific signaling events. A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway cluster_trigger Apoptotic Stimulus cluster_pathway Caspase Activation Cascade cluster_execution Execution Phase Pyridine Compound Pyridine Compound Procaspase-8 Procaspase-8 Pyridine Compound->Procaspase-8 Procaspase-9 Procaspase-9 Pyridine Compound->Procaspase-9 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activation Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage leads to Apoptosis Apoptosis Substrate Cleavage->Apoptosis results in

Simplified overview of caspase-mediated apoptosis.

As depicted, pyridine compounds can trigger both the extrinsic (via caspase-8) and intrinsic (via caspase-9) apoptotic pathways, converging on the activation of the executioner caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Add various concentrations of the pyridine-based compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2) to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_results Results A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Pyridine Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity of Pyridine Derivatives

Chronic inflammation is a key contributor to a multitude of diseases. Pyridine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators and signaling pathways.

Comparative Anti-inflammatory Efficacy of Pyridine Compounds

The anti-inflammatory activity of pyridine derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, or by their inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.

Compound IDChemical Structure/NameAssayIC50 (µM)Reference
P-9 Pyridine derivative (7a)Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)76.6[6]
P-10 Pyridine derivative (7f)Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)96.8[6]
P-11 N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneCOX-2 InhibitionSimilar to Meloxicam[7]
Standard CelecoxibCOX-2 Inhibition0.043–0.17[8]

Analysis of Anti-inflammatory Activity:

The data indicates that pyridine derivatives can effectively modulate inflammatory responses. Compounds P-9 and P-10 demonstrate significant inhibition of nitric oxide production in macrophage cells, a key event in the inflammatory cascade[6]. Furthermore, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (P-11 ) show potent COX-2 inhibitory activity, comparable to the established anti-inflammatory drug Meloxicam[7]. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A critical mechanism underlying the anti-inflammatory effects of many pyridine compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Pyridine Compound cluster_pathway NF-κB Signaling Cascade cluster_transcription Gene Transcription LPS LPS IKK IKK Complex LPS->IKK activates Pyridine Compound Pyridine Compound Pyridine Compound->IKK inhibits IkB IκB IKK->IkB phosphorylates p-IkB p-IκB IkB->p-IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB-NFkB IκB-NF-κB Complex IkB-NFkB->IkB IkB-NFkB->NFkB Ub Ubiquitination & Degradation p-IkB->Ub Ub->IkB-NFkB dissociates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of

Inhibition of the NF-κB pathway by pyridine compounds.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated and phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pyridine derivatives can interfere with this pathway at various points, with a common mechanism being the inhibition of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.

Experimental Protocol: Nitric Oxide Inhibition Assay

This assay measures the production of nitrite, a stable and quantifiable end-product of nitric oxide, in cell culture supernatants.

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent like LPS to induce the production of nitric oxide. The amount of nitrite in the cell culture medium is then quantified using the Griess reagent, which reacts with nitrite to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyridine-based compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Collection of Supernatant: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

Conclusion

The pyridine scaffold is a remarkably versatile platform for the development of new therapeutic agents. As demonstrated in this guide, pyridine derivatives exhibit a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The efficacy of these compounds is intricately linked to their chemical structure, with specific substitutions on the pyridine ring dictating their potency and mechanism of action. The experimental protocols detailed herein provide robust and reliable methods for evaluating and comparing the biological activity of novel pyridine-based compounds, paving the way for the discovery of next-generation therapeutics.

References

  • Sroor, F. M., Soliman, A. A., Khalil, W. K., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • Nath, R., & Jawaid, M. S. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research. [Link]

  • Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9. [Link]

  • Li, Y., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][6][9][10]Thiadiazole Moiety. ChemistrySelect, 6(32), 8343-8347. [Link]

  • Gonzalez-Alvarez, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5801. [Link]

  • Yousef, R. I., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-81. [Link]

  • Marinescu, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3567. [Link]

  • Kumar, A., & Narasimhan, B. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal, 8(4), 10-25. [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry, 5(3), 50-51. [Link]

  • Alencar, T. A., et al. (2026). Nanostructured Lipid Carriers Containing Acridine Derivatives in the Application of Sonodynamic Therapy for the Treatment of Breast Cancer. Molecular Pharmaceutics. [Link]

  • Malama, E., et al. (2026). The Role of PDE3A in Cancer. ACS Pharmacology & Translational Science. [Link]

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. [Link]

  • Marinescu, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

  • El-Gamal, M. I., et al. (2020). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. ResearchGate. [Link]

  • Sung, B., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(10), 1081-1089. [Link]

  • Al-Said, M. S., et al. (2011). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 46(5), 1733-1739. [Link]

  • El-Sayed, N. N. E., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncotarget, 8(51), 88784–88798. [Link]

  • Chlebek, J., et al. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 23(10), 2469. [Link]

  • Roy, S., et al. (2025). Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs. ResearchGate. [Link]

  • Marinescu, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]

  • Kandeel, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. [Link]

  • Kim, C., et al. (2021). Pyrimethamine Modulates Interplay between Apoptosis and Autophagy in Chronic Myelogenous Leukemia Cells. International Journal of Molecular Sciences, 22(15), 8089. [Link]

  • Mahdavi, M., et al. (2018). Cytotoxicity, oxidative stress and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. ResearchGate. [Link]

  • Kumar, R., & Kumar, V. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal for Scientific Research & Development, 8(7). [Link]

  • Hsieh, Y.-C., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(6), e39977. [Link]

  • Abdellatif, K. R. A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 253-277. [Link]

  • Al-Ostoot, F. H., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Pharmaceutical Sciences, 28(1), 121-134. [Link]

  • O'Neill, L. A. J. (2025). Naturally Occurring NF-κB Inhibitors. ResearchGate. [Link]

  • Ibrahim, M. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(1), 1046–1065. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 26(21), 6483. [Link]

  • Xu, G. (Ed.). (2021). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]

Sources

Comparative

Comprehensive Guide to DFT Analysis of 2-(Pyridin-2-ylamino)acetic Acid Metal Complexes

This guide provides a high-level technical analysis and operational framework for the Density Functional Theory (DFT) characterization of 2-(Pyridin-2-ylamino)acetic acid (also known as -(2-pyridyl)glycine) metal complex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-level technical analysis and operational framework for the Density Functional Theory (DFT) characterization of 2-(Pyridin-2-ylamino)acetic acid (also known as


-(2-pyridyl)glycine) metal complexes. It synthesizes current methodological standards with experimental validation protocols to assist researchers in drug design and coordination chemistry.

Strategic Framework: Ligand Architecture & Utility

2-(Pyridin-2-ylamino)acetic acid represents a privileged scaffold in medicinal inorganic chemistry. Its hybrid structure combines the hard donor character of the carboxylate group with the softer,


-accepting nature of the pyridine ring.

Why this ligand matters:

  • Chelation Stability: The ligand typically forms stable 5-membered chelate rings (N,N-bidentate) or fused 5,5-membered rings (N,N,O-tridentate), significantly enhancing the thermodynamic stability of transition metal complexes compared to simple amino acids.

  • Tunable Bioactivity: The pyridine moiety facilitates intercalation into DNA base pairs, while the amino-acetic tail improves solubility and cellular uptake.

Comparative Performance Overview

The following table summarizes the performance of this ligand system against standard alternatives like unsubstituted Glycine or 2,2'-Bipyridine.

Feature2-(Pyridin-2-ylamino)acetic AcidGlycine (Alternative)2,2'-Bipyridine (Alternative)
Coordination Mode Versatile (N,N or N,N,O)Primarily N,ORigid N,N
Electronic Nature Mixed

-donor /

-acceptor
Pure

-donor
Strong

-acceptor
Solubility Moderate (Amphiphilic)High (Hydrophilic)Low (Lipophilic)
DFT Challenge High (Requires dispersion correction)LowModerate

Computational Protocol: The Self-Validating Workflow

To ensure scientific integrity, the DFT analysis must follow a rigorous, self-validating workflow. The choice of functional and basis set is not arbitrary; it must address the specific electronic environment of the metal center (e.g., Cu(II), Zn(II), Pt(II)).

A. Functional Selection Strategy
  • B3LYP: The historical standard. Use for initial geometry optimizations and vibrational frequency analysis (IR validation).

    • Limitation: Fails to capture weak non-covalent interactions (stacking) often present in pyridine-based supramolecular assemblies.

  • M06-2X / wB97XD: Recommended. These functionals include dispersion corrections essential for accurately predicting the interaction energy of the pyridine ring with biological targets (e.g., DNA).

  • CAM-B3LYP: Mandatory for Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra, as it corrects the charge-transfer ghost states common in metal-ligand systems.

B. Basis Set Configuration
  • Light Atoms (C, H, N, O): 6-311++G(d,p) or def2-TZVP. Diffuse functions (++) are critical for describing the anionic carboxylate tail.

  • Metal Center (Cu, Zn, Pt, etc.): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) with Effective Core Potentials (ECP) is the industry standard for heavier transition metals to account for relativistic effects without prohibitive cost.

C. The Workflow Diagram

The following DOT diagram outlines the logical progression of the computational study, ensuring that every output is validated against experimental data.

DFT_Workflow Start Input Structure (X-ray or ChemDraw) Opt Geometry Optimization (B3LYP/LANL2DZ) Start->Opt Freq Frequency Calc (No Imaginary Freq) Opt->Freq Validation1 Validation Check: Compare Bond Lengths/Angles with XRD Data Freq->Validation1 Validation1->Opt Fail (Refine Basis Set) Electronic Electronic Properties (HOMO/LUMO, MEP) Validation1->Electronic Pass TDDFT TD-DFT (Solvent Model) (CAM-B3LYP) Electronic->TDDFT Validation2 Validation Check: Compare UV-Vis $ ambda_{max}$ with Exp. Spectra TDDFT->Validation2 Docking Molecular Docking (AutoDock Vina) Validation2->Docking Pass

Figure 1: Self-validating DFT workflow. Note the critical "Stop/Go" validation diamonds that prevent error propagation.

Structural & Electronic Performance Analysis

Geometric Validation

When analyzing the output, specific geometric parameters serve as indicators of calculation accuracy. For 2-(Pyridin-2-ylamino)acetic acid complexes:

  • Pyridine N-Metal Bond: Typically 1.98 – 2.05 Å.

  • Amine N-Metal Bond: Slightly longer (2.00 – 2.10 Å) due to lack of

    
    -backbonding.
    
  • Cheite Bite Angle: Look for an N-M-N angle of ~80-85°. A deviation >5° from experimental X-ray data indicates an incorrect spin state or basis set insufficiency.

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary descriptor of chemical reactivity (Hard-Soft Acid-Base theory).

  • HOMO Location: Should be localized on the ligand (specifically the amino-carboxylate region) for these complexes, acting as the electron donor.

  • LUMO Location: Often delocalized over the metal and the pyridine ring, facilitating Metal-to-Ligand Charge Transfer (MLCT).

Comparative Stability Data (Calculated): Based on global reactivity descriptors (Chemical Hardness


 and Electrophilicity 

), the stability order for these complexes typically follows the Irving-Williams series:
Metal ComplexHOMO (eV)LUMO (eV)Gap (

)
Stability Prediction
Cu(II)-L -6.20-2.853.35 eVHighest (Most Stable)
Ni(II)-L -6.15-2.603.55 eVHigh
Zn(II)-L -6.45-1.804.65 eVModerate (Kinetically Labile)

Note: Lower HOMO-LUMO gaps in Cu(II) complexes often correlate with higher biological antioxidant activity due to easier electron transfer.

Biological Validation & Mechanism

The ultimate test of the DFT model is its correlation with biological activity. These complexes often function as anticancer or antimicrobial agents via DNA intercalation or Oxidative Stress induction.

Mechanism of Action

The planar pyridine ring facilitates intercalation between DNA base pairs, while the metal center can catalyze the production of Reactive Oxygen Species (ROS) via Fenton-like reactions.

Bio_Mechanism Complex Metal-Ligand Complex Entry Cellular Entry (Passive/Active Transport) Complex->Entry Target Target Binding Entry->Target Pathway1 DNA Intercalation (Pyridine Stacking) Target->Pathway1 Planarity Pathway2 Redox Cycling (Cu/Fe centers) Target->Pathway2 Redox Potential Effect1 Replication Arrest Pathway1->Effect1 Effect2 ROS Generation Pathway2->Effect2 Apoptosis Apoptosis / Cell Death Effect1->Apoptosis Effect2->Apoptosis

Figure 2: Dual-mode mechanism of action for Pyridine-Amino Acid Metal Complexes.

Experimental Validation Steps
  • IR Spectroscopy: Confirm coordination by observing the shift in the carboxylate stretching frequency (

    
    ). A 
    
    
    
    indicates monodentate binding;
    
    
    indicates bidentate bridging/chelating.
  • UV-Vis: Validate the TD-DFT predicted MLCT bands. For Cu(II) complexes, look for a broad d-d transition band around 600-700 nm.

References

  • Electronic Structure of Pyridine-Type Complexes: Comparison of DFT functionals for pyridine-based metal complexes.

  • DFT & Biological Activity of Cu/Zn Complexes: DFT Study of the Interaction of Cu(II), Zn(II) with Carbohydrates/Ligands.

  • Antimicrobial & Anticancer Properties: Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT.

  • Specific Ligand Coordination (Pt Complexes): Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2-(Pyridin-2-ylmethylamino)acetic Acid.

  • DFT Benchmarking for Transition Metals: Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions.

Validation

Comparative Stability of Pyridin-4-olate Complexes: A Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Thermodynamic and Kinetic Stability of 3-Hydroxy-4-pyridinone (3,4-HOPO) Metal Complexes Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Thermodynamic and Kinetic Stability of 3-Hydroxy-4-pyridinone (3,4-HOPO) Metal Complexes

Executive Summary: The Chelate Effect in Practice

Pyridin-4-olate complexes, specifically the 3-hydroxy-4-pyridinones (3,4-HOPOs) , represent a critical class of bidentate (O,O) chelators. Unlike hexadentate siderophores (e.g., Deferoxamine) that wrap a metal ion in a single step, 3,4-HOPOs rely on the sequential binding of three ligand molecules to saturate the coordination sphere of trivalent metals like Fe(III), Ga(III), or Al(III).

This guide objectively compares the stability of the clinical standard Deferiprone (L1) against alternative chelators (Maltol, Deferoxamine, Deferasirox). We analyze the trade-off between thermodynamic stability (affinity) and kinetic lability (exchange rate), a factor often overlooked but vital for intracellular iron shuttling and clearance.

Chemical Foundation: The Pyridin-4-olate Scaffold

The stability of these complexes is governed by the basicity of the ligand and the electronic density on the coordinating oxygen atoms.

  • Core Structure: The 3-hydroxy-4-pyridinone ring.

  • Coordination Mode: Bidentate chelation via the C3-hydroxyl (deprotonated to -O⁻) and the C4-ketone (=O).

  • Resonance Contribution: The aromaticity of the pyridine ring stabilizes the negative charge on the oxygen, creating a hard donor set ideal for hard Lewis acids (Fe³⁺).

Structure-Activity Relationship (SAR)
FeatureEffect on Stability
N-Substitution (R1) Alkyl groups (e.g., Methyl in Deferiprone) increase lipophilicity but have minimal electronic effect on the coordination center.
C2-Methyl Group Steric bulk prevents planar stacking but forces a slight twist in the 3:1 complex, affecting crystal packing energy.
Ring Nitrogen (vs. Oxygen) Replacing the ring oxygen of Maltol (pyrone) with nitrogen (pyridinone) increases the pKa of the hydroxyl group, significantly boosting metal affinity at physiological pH (7.4).

Thermodynamic Stability Comparison

The "Gold Standard" for comparing chelators is not just the stability constant (


), but the pM value , which accounts for ligand basicity and proton competition at physiological pH.

Definition of pM:


 calculated at pH 7.4, 

,

.
Table 1: Comparative Stability Data (Fe(III) Complexes)
Ligand ClassCompoundStoichiometry (L:M)

pM (pH 7.4)Key Characteristic
3,4-HOPO Deferiprone (L1) 3:135.0 – 37.0 20.0 – 22.0 High affinity, kinetically labile (fast exchange).
Hydroxamate Deferoxamine (DFO)1:130.626.6Hexadentate "cage"; extremely stable but kinetically inert.
Triazole Deferasirox (DFX)2:136.922.5Tridentate; high lipophilicity drives membrane permeability.
Pyrone Maltol3:1~29.0~18.5Lower basicity than HOPO; weaker complex at neutral pH.

Critical Insight: While Deferoxamine has a lower


 (30.6) than Deferiprone (~36), it has a higher pM value (26.6). This apparent contradiction explains why DFO is a stronger scavenger at low concentrations: DFO does not need to overcome a high pKa penalty to bind iron, whereas Deferiprone must displace protons from its hydroxyl group (pKa ~9.7) to coordinate.

Kinetic Stability & Ligand Exchange

Thermodynamics tells us if a reaction occurs; kinetics tells us how fast. This is the defining advantage of pyridin-4-olates.

  • Stepwise Formation: Deferiprone forms complexes in steps (

    
    ).
    
  • Lability: The stepwise mechanism allows for rapid ligand exchange. This makes Deferiprone an excellent "shuttle" chelator, capable of entering cells, grabbing iron, and transferring it to a stronger sink (like DFO) in the bloodstream or excreting it directly.

Visualization: Chelation Pathways

ChelationPathways Fe Free Fe(III) FeL1 [Fe(L1)]²⁺ Fe->FeL1 k1 (Fast) FeDFO [Fe(DFO)]⁺ (Inert Cage) Fe->FeDFO k_chelate (Slow/Entropic) L1 Deferiprone (L1) (Bidentate) DFO Deferoxamine (Hexadentate) DFO->FeDFO High pM FeL2 [Fe(L1)₂]⁺ FeL1->FeL2 k2 FeL3 [Fe(L1)₃]⁰ (Stable, Excretable) FeL2->FeL3 k3 FeL3->FeDFO Iron Transfer (Shuttling)

Caption: Comparative chelation pathways. Deferiprone (blue) forms complexes via rapid stepwise addition, allowing for iron shuttling. Deferoxamine (green) forms a single, kinetically inert 'cage' complex.

Experimental Protocols for Stability Determination

To validate these values in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric Titration (The Gold Standard)

Purpose: Determine protonation constants (


) and stability constants (

). Scope: Suitable for ligands with

. For Fe(III)-HOPO complexes, this method often fails due to precipitation; use it for

determination and weaker metals (Cu, Zn).
  • System Setup:

    • Use a jacketed titration vessel at

      
      .
      
    • Maintain ionic strength (

      
      ) to standardize activity coefficients.
      
    • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to proton concentration

      
       using a Gran plot titration with strong acid/base.
      
  • Ligand Titration:

    • Titrate 2 mM ligand solution with 0.1 M KOH (CO₂-free).

    • Data Point: Calculate

      
       values from the buffer regions (Bjerrum’s 
      
      
      
      function).
  • Metal Titration:

    • Add metal ion (e.g., Cu²⁺) at 1:1, 1:2, and 1:3 ratios.

    • Titrate from pH 2.0 to 11.0.

    • Validation: Ensure no hysteresis by performing a back-titration (base to acid).

Protocol B: UV-Vis Competition Titration (For High Stability Complexes)

Purpose: Determine the stability of Fe(III)-HOPO complexes (


) which are too stable for direct potentiometry.
Principle:  Compete the HOPO ligand against a reference ligand (e.g., EDTA) with a known stability constant.
  • Reagents:

    • Stock A: 0.5 mM Fe(III)-EDTA complex in 0.1 M MOPS buffer (pH 7.4).

    • Stock B: 10 mM Deferiprone (L1).

  • Procedure:

    • Prepare a series of vials with fixed [Fe-EDTA] and increasing [L1] (from 0 to 50 equivalents).

    • Incubate at

      
       for 24 hours (essential to reach thermodynamic equilibrium).
      
  • Measurement:

    • Measure Absorbance at 460 nm (characteristic charge transfer band of Fe(L1)₃).

    • Data Analysis: Plot Absorbance vs. [L1]/[Fe].

    • Use the equilibrium expression:

      
      
      
    • Calculate

      
       and derive 
      
      
      
      using the known
      
      
      .
Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Define Ligand Stability pKa Step 1: Potentiometric Titration (Determine Ligand pKa) Start->pKa Decision Is Log Beta expected > 25? pKa->Decision DirectTitration Method A: Direct Potentiometry (For Cu, Zn, or weak Fe ligands) Decision->DirectTitration No Competition Method B: Competition Titration (UV-Vis with EDTA) Decision->Competition Yes (e.g., Deferiprone) Analysis Data Fitting (Hyperquad/PSEQUAD) DirectTitration->Analysis Competition->Analysis Result Output: Log Beta & pM Value Analysis->Result

Caption: Decision tree for selecting the correct stability determination protocol based on anticipated complex strength.

References

  • Comparison of stability constants of essential metal ion complexes. Source: ResearchGate.[1][2] Title: The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox.[3]

  • Deferiprone Chemical Properties and Clinical Pharmacology. Source: NIH / PubChem. Title: Deferiprone | C7H9NO2 | CID 2972.

  • Deferoxamine Stability and pM Calculation. Source: NIH / PMC. Title: Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator.

  • Deferasirox Stability and Iron Affinity. Source: NIH / PMC. Title: Expanding the Therapeutic Potential of the Iron Chelator Deferasirox.

  • Thermodynamic Studies of 3-Hydroxy-4-pyridinones. Source: ResearchGate.[1][2] Title: Structures of the 3-hydroxy-4-pyridinones under study, with protonable...

Sources

Comparative

A Comparative Guide to Pyridine and 4-Methylpyridine as Ligands in Coordination Chemistry

In the vast landscape of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tailoring the electronic and steric environment of a metal center. Among the plethora of available ligan...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tailoring the electronic and steric environment of a metal center. Among the plethora of available ligands, pyridines represent a fundamental class of N-heterocyclic compounds that have been extensively studied.[1][2] This guide provides an in-depth comparison of two closely related yet distinct ligands: pyridine and its methylated analogue, 4-methylpyridine (also known as γ-picoline).

This comparison is designed for researchers, scientists, and drug development professionals to facilitate informed ligand selection. We will delve into their fundamental electronic and steric properties, supported by experimental data, and explore how these differences translate into their performance in coordination complexes and catalytic applications.

Fundamental Properties: An Electronic and Steric Overview

The primary difference between pyridine and 4-methylpyridine lies in the presence of a methyl group at the 4-position of the pyridine ring. This seemingly minor structural modification has significant consequences for the ligand's electronic properties.

Electronic Effects:

The methyl group in 4-methylpyridine is an electron-donating group (+I effect).[3] This inductive effect increases the electron density on the pyridine ring, and consequently, on the nitrogen atom. This enhanced electron density makes 4-methylpyridine a stronger Lewis base compared to pyridine.[3]

A direct measure of this basicity is the pKa of the conjugate acid (the pyridinium ion). The pKa of the 4-methylpyridinium ion is approximately 5.98, which is about 0.7 units higher than that of the pyridinium ion (pKa ≈ 5.25).[4][5] A higher pKa value indicates a stronger base.

This increased basicity directly translates to 4-methylpyridine being a stronger σ-donor ligand than pyridine. This enhanced donor strength leads to the formation of stronger metal-ligand bonds in many cases.

Steric Effects:

The methyl group in 4-methylpyridine is located at the 4-position, which is para to the nitrogen atom. Consequently, it imparts minimal steric hindrance around the coordination site (the nitrogen atom). This is a key advantage over other methylated pyridines, such as 2-methylpyridine (α-picoline), where the methyl group is in close proximity to the nitrogen and can sterically clash with the metal center and other ligands. For most applications, the steric profiles of pyridine and 4-methylpyridine can be considered comparable.

Table 1: Comparison of Fundamental Properties

PropertyPyridine4-MethylpyridineReference(s)
Chemical Formula C₅H₅NC₆H₇N[2][4]
Molar Mass ( g/mol ) 79.1093.13[6]
pKa of Conjugate Acid ~5.25~5.98[4][5]
Electronic Effect of Substituent None (Reference)Methyl (+I, Electron-donating)[3]
Relative Basicity Weaker BaseStronger Base[3][7]
Steric Hindrance at N MinimalMinimal
Impact on Coordination Complexes: A Deeper Dive with Experimental Evidence

The enhanced electron-donating ability of 4-methylpyridine has a profound impact on the stability and properties of the resulting coordination complexes.

A study comparing pyridine and 4-methylpyridine as ligands to cobalt(II) chloride in the gas phase provides compelling evidence of this.[7] The enthalpy of the reaction to form the mono-ligated complex, CoCl₂(g) + L(g) → CoCl₂L(g), was determined to be -156 kJ mol⁻¹ for pyridine and a significantly more exothermic -233 kJ mol⁻¹ for 4-methylpyridine.[7] This demonstrates the formation of a much stronger Co-N bond with 4-methylpyridine, a direct consequence of its superior electron-donating capacity.[7]

Similarly, for the addition of a second ligand, the enthalpy for 4-methylpyridine (-87 kJ mol⁻¹) was more negative than for pyridine (-76 kJ mol⁻¹).[7] These gas-phase measurements provide a clear picture of the intrinsic bonding differences, unencumbered by solvent effects.

Table 2: Gas-Phase Enthalpies of Complexation with CoCl₂

ReactionEnthalpy (ΔH) with Pyridine (kJ mol⁻¹)Enthalpy (ΔH) with 4-Methylpyridine (kJ mol⁻¹)Reference
CoCl₂(g) + L(g) → CoCl₂L(g)-156-233[7]
CoCl₂L(g) + L(g) → CoCl₂L₂(g)-76-87[7]

It is important to note that in solution, the differences in complex stability can be attenuated by solvation effects.[7] However, the fundamental principle remains: 4-methylpyridine's stronger basicity generally leads to the formation of more stable coordination complexes.

This difference in electronic properties can also influence the spectroscopic characteristics of the complexes. For instance, in a study of Pd(II) complexes with various substituted pyridine ligands, it was observed that the chemical shifts in ¹H NMR spectra were related to the ligand basicity.[8]

Implications for Catalysis and Materials Science

The choice between pyridine and 4-methylpyridine can be critical in the design of catalysts and functional materials.

In catalysis , the electronic properties of the ligand can directly influence the reactivity of the metal center. A more electron-donating ligand like 4-methylpyridine can increase the electron density on the metal. This can, for example, enhance the rate of oxidative addition in a catalytic cycle or alter the selectivity of a reaction. Conversely, a less electron-donating ligand like pyridine might be preferable in situations where a more electrophilic metal center is desired.

In the realm of materials science , the rich coordination chemistry of pyridine-type ligands is utilized in the construction of metal-organic frameworks (MOFs) and other molecular assemblies.[1] The ability to fine-tune the metal-ligand bond strength by choosing between pyridine and 4-methylpyridine allows for precise control over the structural and electronic properties of these materials.

Diagram 1: Ligand Electronic Effects on a Metal Center

Ligand_Effects Ligand Electronic Effects on Metal Center Py Pyridine Metal Metal Center (M) Py->Metal Weaker σ-donation MePy 4-Methylpyridine (+I Effect) MePy->Metal Stronger σ-donation

Caption: Comparison of the σ-donating strength of pyridine and 4-methylpyridine.

Experimental Protocols: Synthesis of a Generic Metal-Pyridine Complex

The synthesis of coordination complexes involving pyridine or 4-methylpyridine generally follows similar procedures. Below is a representative protocol for the synthesis of a generic M(L)ₓClᵧ complex.

Objective: To synthesize a metal complex with either pyridine or 4-methylpyridine.

Materials:

  • Metal salt (e.g., CoCl₂, CuCl₂, AgNO₃)

  • Pyridine or 4-methylpyridine

  • Ethanol (or another suitable solvent)

  • Reaction flask with a reflux condenser

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution of the Ligand: In a reaction flask, dissolve a specific molar equivalent of the chosen ligand (pyridine or 4-methylpyridine) in a minimal amount of warm ethanol. For example, 0.024 moles of the ligand can be dissolved in 5 mL of warm ethanol.[9]

  • Dissolution of the Metal Salt: In a separate beaker, dissolve the metal salt in a suitable volume of the same solvent. For instance, a stoichiometric amount of the metal salt can be dissolved in 20 mL of dry ethanol.[9]

  • Reaction: Slowly add the metal salt solution to the warmed ligand solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a specified period, typically 1-2 hours, with continuous stirring.[9]

  • Crystallization: After the reflux period, allow the reaction mixture to cool slowly to room temperature. In many cases, the complex will precipitate or crystallize upon cooling. The cooling process can be extended overnight to maximize yield.[9]

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials. The complex can be further purified by recrystallization from an appropriate solvent.[9]

Characterization:

The resulting complexes should be characterized using standard analytical techniques to confirm their identity and purity. These include:

  • Melting point determination

  • Infrared (IR) spectroscopy to observe changes in the vibrational modes of the pyridine ring upon coordination.

  • Nuclear Magnetic Resonance (NMR) spectroscopy to observe shifts in the proton and carbon signals of the ligand.

  • Elemental analysis to determine the empirical formula of the complex.

  • X-ray crystallography for unambiguous structural determination.

Diagram 2: General Workflow for Metal-Pyridine Complex Synthesis

Synthesis_Workflow Synthesis Workflow Start Start Dissolve_Ligand Dissolve Ligand (Pyridine or 4-MePy) in Solvent Start->Dissolve_Ligand Dissolve_Metal Dissolve Metal Salt in Solvent Start->Dissolve_Metal Mix Mix Solutions & Reflux Dissolve_Ligand->Mix Dissolve_Metal->Mix Cool Cool to Crystallize Mix->Cool Filter Filter & Wash Product Cool->Filter Characterize Characterize (IR, NMR, etc.) Filter->Characterize End End Product Characterize->End

Caption: A generalized workflow for the synthesis and characterization of metal-pyridine complexes.

Conclusion: Making an Informed Choice

The choice between pyridine and 4-methylpyridine as a ligand is a nuanced one that depends on the specific goals of the research.

  • Choose 4-methylpyridine when:

    • A stronger metal-ligand bond is desired for increased complex stability.

    • Enhanced electron density at the metal center is required to promote certain catalytic steps (e.g., reductive elimination).

    • A stronger σ-donor ligand is needed without introducing significant steric bulk.

  • Choose pyridine when:

    • A baseline comparison is needed for understanding the effects of substituted pyridines.

    • A less electron-rich metal center is desirable for a particular application (e.g., to enhance Lewis acidity).

    • The slightly weaker coordination is advantageous, perhaps for ligand exchange reactions.

By understanding the fundamental electronic differences between these two ligands, researchers can more effectively design and optimize coordination complexes and catalysts for a wide range of applications, from drug development to materials science.

References

  • Gerbeleu, N. V., et al. (1990). Comparison of pyridine and 4-methyl-pyridine as ligands to cobalt(II) chloride in the gas phase and in solution. Inorganica Chimica Acta, 169(1), 127-131. [Link]

  • Wikipedia. (2024). 4-Methylpyridine. [Link]

  • Wikipedia. (2024). Transition metal pyridine complexes. [Link]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • PubChem. (n.d.). 4-Methylpyridine. National Center for Biotechnology Information. [Link]

  • Chypre, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13473–13488. [Link]

  • Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. [Link]

  • MDPI. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

  • ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. [Link]

  • PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. [Link]

  • Royal Society of Chemistry. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-ylamino)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-ylamino)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.